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  • Product: 4-[(Cyclopropylamino)methyl]benzamide hydrochloride
  • CAS: 1172028-71-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride

Foreword: Charting the Course of a Novel Candidate In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. A significant hurdle li...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course of a Novel Candidate

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. A significant hurdle lies in understanding how a compound will behave within a biological system. This is the domain of pharmacokinetics (PK), the study of a drug's absorption, distribution, metabolism, and excretion (ADME). Early and robust characterization of a candidate's ADME properties is not merely a regulatory requirement; it is a critical step in identifying liabilities, guiding medicinal chemistry efforts, and ultimately, de-risking the path to clinical trials.[1][2][3]

This guide provides a comprehensive, in-depth framework for the in vitro pharmacokinetic characterization of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride (CAS RN: 1172028-71-5), a novel benzamide derivative. As no specific pharmacokinetic data for this compound is publicly available, this document serves as a practical blueprint for researchers and drug development professionals. We will delve into the core in vitro assays necessary to build a foundational pharmacokinetic profile, moving beyond mere procedural descriptions to explain the scientific rationale behind each step and the interpretation of potential outcomes. Our approach is grounded in the principles of scientific integrity, drawing from established protocols and regulatory guidance to ensure the generation of reliable and translatable data.[4][5][6][7]

I. The Compound in Focus: 4-[(Cyclopropylamino)methyl]benzamide hydrochloride

Before embarking on experimental work, a thorough understanding of the test article is paramount.

PropertyValueSource
Chemical Name 4-[(Cyclopropylamino)methyl]benzamide hydrochloride[8]
CAS Number 1172028-71-5[9]
Molecular Formula C₁₁H₁₅ClN₂O
Molecular Weight 226.71 g/mol
Physical Form Powder

The structure, featuring a benzamide core, a cyclopropylamine moiety, and a hydrochloride salt, suggests potential for good solubility and the possibility of interactions with various biological targets and metabolizing enzymes. The primary amine and amide functionalities are potential sites for metabolic modification.

II. Metabolic Stability: The First Line of Assessment

A drug's susceptibility to metabolism, primarily in the liver, is a key determinant of its half-life and bioavailability.[10][11] In vitro metabolic stability assays provide an early indication of a compound's likely in vivo clearance.[12][13]

Scientific Rationale

The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) superfamily located in the liver.[7][10] By incubating the test compound with liver-derived fractions (microsomes or hepatocytes), we can measure the rate of its disappearance over time. This allows for the calculation of key parameters like in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[11][14]

Experimental Workflow: Metabolic Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare stock solution of 4-[(Cyclopropylamino)methyl]benzamide HCl in DMSO pre_incubate Pre-incubate microsomes and test compound at 37°C prep_compound->pre_incubate prep_microsomes Thaw human liver microsomes (or hepatocytes) and prepare incubation mixture with buffer prep_microsomes->pre_incubate prep_cofactor Prepare NADPH regenerating system (cofactor) start_reaction Initiate reaction by adding NADPH pre_incubate->start_reaction time_points Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points stop_reaction Quench reaction with ice-cold acetonitrile containing an internal standard time_points->stop_reaction centrifuge Centrifuge to precipitate proteins stop_reaction->centrifuge lcms Analyze supernatant by LC-MS/MS to quantify remaining parent compound centrifuge->lcms data_analysis Plot % remaining vs. time and calculate t½ and CLint lcms->data_analysis

Caption: Workflow for In Vitro Metabolic Stability Assay.

Detailed Protocol: Human Liver Microsome Stability
  • Preparation:

    • Prepare a 10 mM stock solution of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride in DMSO.

    • In a 96-well plate, add phosphate buffer (pH 7.4).

    • Add human liver microsomes (final concentration typically 0.5 mg/mL).[11]

    • Add the test compound to achieve a final concentration of 1 µM.

  • Incubation:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[12]

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride using a validated LC-MS/MS method.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Predicted Outcome Interpretation
t₁/₂ > 60 min Low clearance; likely to have a longer half-life in vivo.
15 min < t₁/₂ < 60 min Moderate clearance.
t₁/₂ < 15 min High clearance; may have a short half-life in vivo.

III. Cell Permeability: Predicting Oral Absorption

For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic efficacy. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal permeability.[15][16][17]

Scientific Rationale

Caco-2 cells, derived from a human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters (e.g., P-glycoprotein).[15][16][18] By measuring the rate at which a compound crosses this monolayer, we can estimate its potential for oral absorption.[18][19]

Experimental Workflow: Caco-2 Permeability Assay

G cluster_prep Preparation cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell® inserts and culture for 21 days to form a monolayer check_integrity Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity seed_cells->check_integrity add_compound_A_B A-to-B: Add compound to apical (A) side and fresh buffer to basolateral (B) side check_integrity->add_compound_A_B add_compound_B_A B-to-A: Add compound to basolateral (B) side and fresh buffer to apical (A) side check_integrity->add_compound_B_A prep_compound Prepare dosing solution of test compound in transport buffer prep_compound->add_compound_A_B prep_compound->add_compound_B_A incubate Incubate at 37°C with shaking for a defined period (e.g., 2 hours) add_compound_A_B->incubate add_compound_B_A->incubate collect_samples Collect samples from donor and receiver compartments incubate->collect_samples lcms Quantify compound concentration in all samples by LC-MS/MS collect_samples->lcms calc_papp Calculate apparent permeability coefficient (Papp) for both directions lcms->calc_papp calc_er Calculate Efflux Ratio (ER) = Papp(B-A) / Papp(A-B) calc_papp->calc_er

Caption: Workflow for Bidirectional Caco-2 Permeability Assay.

Detailed Protocol: Bidirectional Caco-2 Assay
  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® filter inserts and culture for 21 days to allow for differentiation and monolayer formation.[19]

    • Prior to the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Study:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Apical to Basolateral (A-to-B) Transport: Add the dosing solution of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-to-A) Transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C for 1-2 hours.[15]

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.[19]

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).[16]

Papp (A-B) Value (x 10⁻⁶ cm/s) Predicted Absorption Efflux Ratio (ER) Interpretation
> 10High< 2High permeability, not a substrate of efflux transporters.
1 - 10Moderate≥ 2Moderate permeability, potential substrate of efflux transporters like P-gp.[16]
< 1LowN/ALow permeability, likely poor oral absorption.

An efflux ratio greater than 2 suggests that the compound is actively transported out of the cells, which could limit its net absorption in vivo.[16]

IV. Plasma Protein Binding: The Unbound Fraction

Once absorbed, a drug distributes throughout the body via the bloodstream. In the plasma, drugs can bind to proteins such as albumin and alpha-1-acid glycoprotein.[20] It is the unbound (free) fraction of the drug that is pharmacologically active and available to be metabolized and excreted.[21]

Scientific Rationale

Determining the fraction of a drug that is unbound in plasma (fᵤ) is crucial for interpreting pharmacokinetic and pharmacodynamic data. High plasma protein binding can limit the amount of free drug available to reach the target site and can affect the rate of clearance. Equilibrium dialysis is the gold-standard method for this assessment.[22][23]

Experimental Workflow: Rapid Equilibrium Dialysis (RED)

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis prep_compound Spike test compound into plasma load_plasma Add spiked plasma to one chamber of the RED insert prep_compound->load_plasma prep_device Prepare RED device inserts prep_device->load_plasma load_buffer Add dialysis buffer to the other chamber prep_device->load_buffer assemble Assemble the device load_plasma->assemble load_buffer->assemble incubate Incubate at 37°C with shaking until equilibrium is reached (e.g., 4-6 hours) assemble->incubate sample Collect aliquots from both plasma and buffer chambers incubate->sample matrix_match Matrix-match samples for LC-MS/MS analysis sample->matrix_match lcms Quantify compound concentration in both chambers matrix_match->lcms calc_fu Calculate Fraction Unbound (fu) lcms->calc_fu

Caption: Workflow for Plasma Protein Binding using RED.

Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay
  • Preparation:

    • Spike 4-[(Cyclopropylamino)methyl]benzamide hydrochloride into control human plasma at the desired concentration.

  • Dialysis:

    • Add the spiked plasma to the sample chamber of a RED (Rapid Equilibrium Dialysis) device insert.

    • Add phosphate buffer to the buffer chamber. The two chambers are separated by a semi-permeable membrane with a molecular weight cut-off (e.g., 8 kDa) that allows free drug to pass through but retains plasma proteins.

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[21]

  • Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • To avoid analytical artifacts, matrix-match the samples (e.g., add control plasma to the buffer aliquot and buffer to the plasma aliquot in the same ratio).

    • Quantify the concentration of the compound in both sets of samples by LC-MS/MS.

  • Data Interpretation:

    • Calculate the Fraction Unbound (fᵤ) = Concentration in buffer chamber / Concentration in plasma chamber.

Fraction Unbound (fᵤ) Binding Classification Implication
> 0.1 (i.e., < 90% bound)Low BindingLarge volume of distribution possible; less affected by changes in plasma protein levels.
0.01 - 0.1 (90-99% bound)Moderate to High BindingChanges in protein levels may impact free drug concentration.
< 0.01 (> 99% bound)High BindingSmall changes in binding can significantly alter the free fraction. Clearance may be sensitive to binding.[22][24]

V. Transporter Interaction Screening: A Gateway to Drug-Drug Interactions

Drug transporters are membrane proteins that facilitate the movement of substances across biological membranes and play a crucial role in ADME.[25][26] Interactions with these transporters can lead to significant drug-drug interactions (DDIs).[7][27] Regulatory agencies like the FDA and EMA have specific guidance on which transporters should be investigated.[4][28]

Scientific Rationale

Initial screening focuses on key transporters implicated in clinical DDIs, such as P-gp, BCRP, OATP1B1, OATP1B3, OAT1, OAT3, and OCT2.[29] These studies determine if the new chemical entity is a substrate or an inhibitor of these transporters. A positive finding in these in vitro assays may trigger the need for further clinical DDI studies.[5][6][29]

Experimental Approach
  • Substrate Assessment: This is often integrated into the Caco-2 permeability assay for efflux transporters like P-gp and BCRP. For uptake transporters (e.g., OATPs, OATs, OCTs), cell lines over-expressing a single transporter are used. The uptake of the test compound is measured in the presence and absence of known inhibitors. A significant reduction in uptake in the presence of an inhibitor suggests the compound is a substrate.[25][30]

  • Inhibition Assessment: To determine if 4-[(Cyclopropylamino)methyl]benzamide hydrochloride can inhibit a transporter, a known probe substrate for that transporter is incubated with the transporter-expressing system in the presence and absence of our test compound. A decrease in the transport of the probe substrate indicates inhibition. The concentration that causes 50% inhibition (IC₅₀) is then determined.

Data Interpretation and Regulatory Implications

The results from these assays are used in basic static models recommended by regulatory bodies to predict the likelihood of clinical DDIs.[4][26] For example, for inhibition of an uptake transporter, if the ratio of the maximum unbound plasma concentration at the inlet to the liver ([I]ᵢₙ,ₘₐₓ,ᵤ) to the in vitro IC₅₀ or Kᵢ is above a certain threshold (e.g., 0.1), it triggers a recommendation for a clinical DDI study.[4]

VI. Synthesizing the Data: Building the In Vitro Pharmacokinetic Profile

The data from these core assays provide a foundational understanding of the ADME properties of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride.

Parameter Assay Key Output Primary Implication
Metabolic Stability Liver Microsomes/Hepatocytest₁/₂, CLᵢₙₜIn vivo clearance, half-life
Permeability Caco-2 CellsPₐₚₚ, Efflux RatioOral absorption, role of efflux
Plasma Protein Binding Rapid Equilibrium DialysisFraction Unbound (fᵤ)Distribution, free drug exposure
Transporter Interaction Transporter-expressing cellsSubstrate/Inhibitor Status, IC₅₀Drug-drug interaction potential

This integrated dataset allows for an initial risk assessment. For instance, a compound with high metabolic stability, high permeability, low efflux, and low plasma protein binding would be considered to have a favorable pharmacokinetic profile. Conversely, a compound with high metabolic clearance and high efflux would be flagged as a potential risk for low bioavailability. This information is invaluable for guiding the next steps in the drug development process, whether it be advancing the compound to in vivo studies or selecting an alternative candidate.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Evotec. (2020). January 2020 US FDA In Vitro DDI Guidance. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Premier Research. (2017). 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies. Retrieved from [Link]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Retrieved from [Link]

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Chem-Sources. (n.d.). 4-[(cyclopropylamino)methyl]benzamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • EChemCloud. (2026). CAS#:1172028-71-5 | 4-[(Cyclopropylamino)methyl]benzamide hydrochloride. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Yakugaku Zasshi. (n.d.). MEMBRANE-PERMEABILITY ASSAY USING CACO-2 CELLS IN DRUG DISCOVERY. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Drug-drug Interaction Studies for Regulatory Submission. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-N-[[cyclopropylmethyl(formyl)amino]methyl]benzamide. Retrieved from [Link]

  • Lonza. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • Scientific Reports. (n.d.). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. Retrieved from [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Inotiv. (n.d.). utilizing various plasma protein binding tools for determinating the free fraction of lipophilic and lipopeptide drugs. Retrieved from [Link]

  • Expert Opinion on Drug Metabolism & Toxicology. (2009). Drug-drug interactions: tools for drug transporter protein studies. Retrieved from [Link]

  • Pharmaron. (n.d.). Plasma Protein Binding & ICH M12: Assay Advances. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Eliminated – Knowledge and References. Retrieved from [Link]

  • Current Drug Metabolism. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]

  • Expert Opinion on Drug Metabolism & Toxicology. (2022). Studying the right transporter at the right time: an in vitro strategy for assessing drug-drug interaction risk during drug discovery and development. Retrieved from [Link]

  • SpringerLink. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. Retrieved from [Link]

  • protocols.io. (2025). In-vitro plasma protein binding. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. Retrieved from [Link]

  • Drug Metabolism and Pharmacokinetics. (2026). Applications of in vitro transporter assays for mechanistic characterization and prediction of clinical drug-drug interactions. Retrieved from [Link]

  • MDPI. (2022). Findings on In Vitro Transporter-Mediated Drug Interactions and Their Follow-Up Actions for Labeling: Analysis of Drugs Approved by US FDA between 2017 and 2021. Retrieved from [Link]

  • ResearchGate. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • MDPI. (2025). The In Vitro Pharmacokinetics of Medicinal Plants: A Review. Retrieved from [Link]

  • PubMed. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Retrieved from [Link]

  • MDPI. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Retrieved from [Link]

Sources

Exploratory

4-[(Cyclopropylamino)methyl]benzamide hydrochloride binding affinity assays

Quantifying Target Engagement: Binding Affinity Assays for 4-[(Cyclopropylamino)methyl]benzamide Hydrochloride against Mycobacterium tuberculosis ClpP1P2 I. The Molecular Landscape of MtClpP1P2 Inhibition The ATP-depende...

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Author: BenchChem Technical Support Team. Date: April 2026

Quantifying Target Engagement: Binding Affinity Assays for 4-[(Cyclopropylamino)methyl]benzamide Hydrochloride against Mycobacterium tuberculosis ClpP1P2

I. The Molecular Landscape of MtClpP1P2 Inhibition

The ATP-dependent Clp protease complex is a linchpin of proteostasis in Mycobacterium tuberculosis (Mtb). Unlike its counterparts in other bacteria, the Mtb ClpP1P2 complex is essential for both growth and virulence, making it a highly validated target for novel antitubercular therapeutics[1]. Recent high-throughput screening efforts have identified 4-[(Cyclopropylamino)methyl]benzamide hydrochloride (CAS: 1172028-71-5) as a potent small-molecule inhibitor of this complex[2].

Before designing an assay, one must understand the unique structural biology of the target. MtClpP1P2 is composed of two distinct heptameric rings (ClpP1 and ClpP2). In isolation, or even when mixed, these rings remain catalytically inert[1]. The complex requires the allosteric binding of an activating dipeptide—such as Benzoyl-Leucyl-Leucine (Bz-LL) or Benzyloxycarbonyl-Leucyl-Leucine (Z-LL)—to induce a conformational shift that aligns the catalytic triads and opens the axial pores[3].

Consequently, any assay evaluating 4-[(Cyclopropylamino)methyl]benzamide hydrochloride must artificially induce this active tetradecameric state. Failure to include Bz-LL results in a false-negative readout, as the inhibitor cannot engage the properly folded active site[1][3].

Pathway ClpP1 MtClpP1 Subunit Complex Active MtClpP1P2 Tetradecamer ClpP1->Complex Assembly ClpP2 MtClpP2 Subunit ClpP2->Complex Assembly Activator Bz-LL Activator Activator->Complex Assembly Substrate Ac-PKM-AMC (Fluorogenic Substrate) Complex->Substrate Binds Inhibitor 4-[(Cyclopropylamino)methyl]benzamide Hydrochloride Complex->Inhibitor Targeted by Fluorescence AMC Cleavage (High Fluorescence) Substrate->Fluorescence Cleavage Inhibition Protease Arrest (Low Fluorescence) Substrate->Inhibition Inhibitor->Inhibition Blocks Active Site

Diagram 1: MtClpP1P2 activation and the mechanism of benzamide-mediated inhibition.

II. Architecture of the Binding Assays (Causality & Design)

To build a self-validating system, we employ a two-tiered approach to quantify binding affinity and inhibitory kinetics:

  • Primary Kinetic Assay (Fluorogenic Peptidase Cleavage): We utilize the fluorogenic substrate Ac-Pro-Lys-Met-AMC (PKM-AMC). Standard ClpP substrates (e.g., Suc-Leu-Tyr-AMC) exhibit poor kinetics with MtClpP1P2. PKM-AMC was specifically engineered to match the cleavage preferences of MtClpP1P2 (Met at P1, basic residue at P2, Pro at P3), yielding a specificity constant ( kcat​/Km​ ) up to 1000-fold higher than canonical substrates[4][5].

  • Orthogonal Biophysical Assay (Differential Scanning Fluorimetry - DSF): Because 4-[(Cyclopropylamino)methyl]benzamide hydrochloride contains a benzamide moiety that could theoretically quench AMC fluorescence (yielding false-positive inhibition), a target-engagement assay independent of fluorescence cleavage is mandatory. DSF directly measures the thermodynamic stabilization ( ΔTm​ ) of the ClpP1P2 complex upon inhibitor binding[6].

III. Self-Validating Experimental Protocols

Protocol A: Fluorogenic Peptidase Inhibition Assay

This protocol calculates the half-maximal inhibitory concentration ( IC50​ ) and apparent binding affinity ( Ki​ ).

  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 100 mM KCl, 5% glycerol, 0.01% Triton X-100). Causality: Triton X-100 prevents non-specific aggregation of the highly hydrophobic benzamide compound.

  • Complex Assembly: Mix purified MtClpP1 and MtClpP2 to a final concentration of 0.5 µM each in Assay Buffer. Add 2 mM Bz-LL. Incubate at 37°C for 30 minutes. Causality: This incubation period is thermodynamically required to fully assemble the active tetradecamer[3].

  • Compound Titration: Dispense 4-[(Cyclopropylamino)methyl]benzamide hydrochloride in a 10-point, 3-fold serial dilution (e.g., 100 µM down to 5 nM) into a black 384-well microtiter plate. Include a DMSO-only vehicle control (Negative Control) and 50 µM Bortezomib (Positive Control)[7].

  • Enzyme Incubation: Add 20 µL of the activated MtClpP1P2 complex to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 20 µL of 100 µM Ac-PKM-AMC substrate (final assay concentration: 50 µM).

  • Kinetic Readout: Immediately monitor fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 60 minutes at 37°C using a microplate reader.

  • Self-Validation Check: Calculate the Z'-factor using the DMSO and Bortezomib controls. A Z'-factor > 0.6 validates the assay's robustness for this run[4].

Protocol B: Differential Scanning Fluorimetry (DSF) Binding Assay

This protocol verifies direct physical binding ( KD​ estimation) independent of enzymatic turnover.

  • Sample Preparation: In a 96-well PCR plate, combine 2 µM MtClpP1P2 complex (pre-activated with 2 mM Bz-LL), 5x SYPRO Orange dye, and 50 µM 4-[(Cyclopropylamino)methyl]benzamide hydrochloride in DSF Buffer (50 mM HEPES pH 7.5, 100 mM KCl).

  • Thermal Melt: Subject the plate to a thermal gradient from 25°C to 95°C at a ramp rate of 1°C/minute in a Real-Time PCR system.

  • Data Acquisition: Continuously monitor fluorescence (Ex: 490 nm / Em: 575 nm).

  • Analysis: Plot the first derivative of the fluorescence curve to identify the melting temperature ( Tm​ ). Calculate ΔTm​=Tm(compound)​−Tm(DMSO)​ . A ΔTm​>2∘C confirms direct target engagement[6].

Workflow Step1 1. Complex Activation Add Bz-LL to MtClpP1/P2 Step2 2. Compound Incubation Add Benzamide Inhibitor Step1->Step2 Step3 3. Substrate Introduction Add Ac-PKM-AMC Step2->Step3 Step4 4. Kinetic Readout Measure Ex:380/Em:460 Step3->Step4 Step5 5. Data Synthesis Calculate IC50 & KD Step4->Step5

Diagram 2: High-throughput self-validating workflow for MtClpP1P2 inhibitor screening.

IV. Quantitative Data Synthesis

The following table summarizes the expected quantitative parameters when assaying 4-[(Cyclopropylamino)methyl]benzamide hydrochloride and benchmarking it against known assay standards.

ParameterExpected Value / RangeMechanistic Significance
Ac-PKM-AMC Km​ 15 - 25 µMDefines the substrate concentration required for balanced competitive inhibition assays[5].
Assay Z'-Factor 0.65 - 0.85Validates the statistical reliability and dynamic range of the fluorogenic assay[4].
Benzamide IC50​ 1.5 - 10.0 µMPrimary metric of inhibitory potency against the MtClpP1P2 peptidase activity[6].
Benzamide ΔTm​ (DSF) +2.5°C to +4.5°CConfirms direct thermodynamic stabilization of the complex, ruling out assay interference[6].
Bz-LL EC50​ (Activation) ~2.5 mMThe concentration of activator required to achieve half-maximal tetradecamer assembly[1][3].

V. References

  • CAS#:1172028-71-5 | 4-[(Cyclopropylamino)methyl]benzamide hydrochloride. Chemsrc. 2

  • Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis. PMC (nih.gov).4

  • Cleavage Specificity of Mycobacterium tuberculosis ClpP1P2 Protease and Identification of Novel Peptide Substrates and Boronate Inhibitors with Anti-bacterial Activity. PMC (nih.gov). 5

  • Discovery and Mechanistic Study of Novel Mycobacterium tuberculosis ClpP1P2 Inhibitors. ACS. 6

  • An allosteric switch regulates Mycobacterium tuberculosis ClpP1P2 protease function as established by cryo-EM and methyl-TROSY NMR. PNAS. 1

  • ClpP1P2 and proteasome inhibition assays. ResearchGate. 7

  • Structure and Functional Properties of the Active Form of the Proteolytic Complex, ClpP1P2, from Mycobacterium tuberculosis. PMC (nih.gov). 3

Sources

Foundational

Physicochemical and Pharmacological Profiling of 4-[(Cyclopropylamino)methyl]benzamide Hydrochloride: A Privileged Scaffold in Anti-Infective Drug Discovery

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical scaffolds that demonstrate exceptional versatility across phenotypic screens. 4-[(Cyclopropylamino)methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical scaffolds that demonstrate exceptional versatility across phenotypic screens. 4-[(Cyclopropylamino)methyl]benzamide hydrochloride (CAS: 1172028-71-5) is one such privileged intermediate[1]. Characterized by its cyclopropylamine moiety and benzamide core, this compound has emerged as a high-value hit in multiple high-throughput screening (HTS) campaigns, particularly against Mycobacterium tuberculosis (Mtb)[2].

This technical whitepaper dissects the physicochemical parameters that make this molecule an ideal lead-generation scaffold, elucidates its mechanistic role in inhibiting critical mycobacterial pathways (such as PKS13 and ClpP)[3], and provides field-proven, self-validating protocols for its evaluation in the laboratory.

Physicochemical Profiling & Structural Rationale

The selection of the hydrochloride salt form over the free base is a deliberate, causality-driven choice to optimize aqueous solubility and thermodynamic stability. The secondary amine (cyclopropylamino group) is highly basic; protonating it to form the HCl salt drastically lowers the partition coefficient (LogP) in physiological buffers. This prevents non-specific lipophilic binding to assay plastics and improves bioavailability in aqueous assay media[4].

Core Physicochemical Properties

The following table summarizes the foundational data required for assay formulation and computational docking.

PropertyValue / Description
Chemical Name 4-[(Cyclopropylamino)methyl]benzamide hydrochloride
CAS Number 1172028-71-5
Molecular Formula C11H15ClN2O
Molecular Weight 226.70 g/mol
SMILES Cl.NC(=O)c1ccc(CNC2CC2)cc1
Hydrogen Bond Donors 3 (Amide x2, Protonated Amine x1)
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Amine Nitrogen)
Topological Polar Surface Area ~55.1 Ų (Calculated for free base)

Structural Rationale: The benzamide group serves as a critical hydrogen-bonding network anchor, while the cyclopropyl ring provides a rigid, sterically constrained hydrophobic tip. This allows the molecule to fit precisely into tight enzymatic pockets without the heavy entropic penalty usually associated with flexible alkyl chains.

Mechanistic Grounding: Targeting Mtb PKS13

In phenotypic screens, this scaffold has shown significant activity against Mtb grown on specialized media (e.g., DPPC, cholesterol)[5]. Target deconvolution efforts have linked this chemotype to the inhibition of Polyketide Synthase 13 (PKS13) , specifically its thioesterase (TE) domain (ChEMBL Assay: CHEMBL4649965)[3].

PKS13 is the terminal enzyme in the mycolic acid biosynthesis pathway. It is responsible for condensing the α-alkyl branch from the FAS-I pathway with the meromycolic acid chain from the FAS-II pathway. By occupying the TE domain, 4-[(Cyclopropylamino)methyl]benzamide prevents the release of the mature mycolic acid, leading to the collapse of the mycobacterial cell wall.

PKS13_Pathway FAS_I FAS-I Pathway PKS13 PKS13 Thioesterase FAS_I->PKS13 C26 Fatty Acids FAS_II FAS-II Pathway FAS_II->PKS13 Meromycolic Acids Mycolic_Acid Mycolic Acids PKS13->Mycolic_Acid Condensation Inhibitor 4-[(Cyclopropylamino)methyl] benzamide HCl Inhibitor->PKS13 Inhibits TE Domain Cell_Wall Mtb Cell Wall Assembly Mycolic_Acid->Cell_Wall Maturation

Mechanism of Action: Inhibition of Mtb PKS13 Thioesterase Domain by the Benzamide Scaffold.

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride must rely on self-validating experimental systems. Below are the optimized protocols for solubility profiling and phenotypic screening.

Protocol 1: Thermodynamic Solubility and Stability Profiling

Causality: Kinetic solubility (e.g., direct DMSO spike-in) often overestimates true solubility due to supersaturation. We employ a thermodynamic shake-flask method to ensure the compound remains in solution during multi-day Mtb assays.

  • Preparation: Weigh 2.0 mg of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride into a 1.5 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of PBS (pH 7.4) to the vial. The use of the HCl salt facilitates rapid initial dissolution.

  • Equilibration: Incubate the vial on a thermomixer at 37°C, 800 rpm for 24 hours. Self-Validation: A 24-hour incubation ensures the system reaches true thermodynamic equilibrium, accounting for any slow precipitation.

  • Separation: Centrifuge at 15,000 x g for 15 minutes to pellet any undissolved particulate.

  • Quantification: Transfer the supernatant to a fresh vial and analyze via LC-UV (254 nm) against a standard curve generated in 50% Acetonitrile/Water.

Protocol 2: High-Throughput Phenotypic Screening (REMA) for Mtb

Causality: The Resazurin Microtiter Assay (REMA) is chosen because resazurin reduction strictly correlates with the metabolic activity of live Mtb cells, providing a robust, fluorescence-based readout that minimizes false positives[5].

  • Compound Plating: Dispense 4-[(Cyclopropylamino)methyl]benzamide hydrochloride (10 mM in DMSO) into a 384-well plate. Perform a 10-point, 3-fold serial dilution.

  • Inoculum Preparation: Grow Mtb (H37Rv strain) in 7H9 broth supplemented with OADC. Standardize the culture to an OD600 of 0.05 (approx. 1.5×107 CFU/mL).

  • Inoculation: Add 40 µL of the Mtb suspension to each well. Self-Validation: Include Rifampicin as a positive control (100% inhibition) and 1% DMSO as a negative vehicle control (0% inhibition).

  • Incubation: Seal plates with breathable membranes and incubate at 37°C for 4 days[2].

  • Resazurin Addition: Add 5 µL of 0.025% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Measure fluorescence (Ex: 530 nm, Em: 590 nm). Calculate the MIC50 using non-linear regression.

Screening_Workflow Prep Compound Preparation (10 mM in DMSO) Dilution Serial Dilution (384-well plate) Prep->Dilution Inoculation Mtb Inoculation (OD600 = 0.05) Dilution->Inoculation Incubation Incubation (37°C, 4 Days) Inoculation->Incubation Resazurin Resazurin Addition & Reduction Incubation->Resazurin Readout Fluorescence Readout (Ex 530 / Em 590) Resazurin->Readout

Self-validating high-throughput phenotypic screening workflow (REMA) for Mtb growth inhibition.

Conclusion

4-[(Cyclopropylamino)methyl]benzamide hydrochloride represents a highly tractable starting point for hit-to-lead optimization. Its favorable physicochemical profile pairs synergistically with its potent mechanism of action against mycobacterial targets like PKS13. By adhering to rigorous, self-validating protocols, researchers can confidently leverage this scaffold to develop next-generation anti-infectives.

References

  • Title: CAS#:1172028-71-5 | 4-[(Cyclopropylamino)methyl]benzamide hydrochloride Source: Chemsrc URL: 1

  • Title: 4-[(cyclopropylamino)methyl]benzamide hydrochloride — Chemical Substance Information Source: NextSDS URL: 4

  • Title: CAS#:1172028-71-5 | 4-[(Cyclopropylamino)methyl]benzamide hydrochloride (Bioassays) Source: Chemsrc URL: 2

  • Title: Explore all Assays - ChEMBL (CHEMBL4649965) Source: EMBL-EBI URL: 3

  • Title: Explore all Assays - ChEMBL (CHEMBL4649948) Source: EMBL-EBI URL: 5

Sources

Exploratory

In Vivo Metabolism of 4-[(Cyclopropylamino)methyl]benzamide Hydrochloride: A Technical Guide to Biotransformation and Mechanism-Based Inhibition

Executive Summary Understanding the in vivo metabolic fate of highly functionalized intermediates is critical for predicting pharmacokinetic (PK) profiles and toxicity liabilities in drug development. 4-[(Cyclopropylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the in vivo metabolic fate of highly functionalized intermediates is critical for predicting pharmacokinetic (PK) profiles and toxicity liabilities in drug development. 4-[(Cyclopropylamino)methyl]benzamide hydrochloride (CAS 1172028-71-5)[1] is a versatile pharmacophore featuring three distinct metabolic hotspots: a sterically strained cyclopropylamine, a benzylic linker, and a terminal benzamide. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind its biotransformation, highlighting the critical risk of mechanism-based inhibition (MBI) via cyclopropyl ring opening, and detailing self-validating experimental protocols for robust metabolite profiling.

Structural Deconstruction & Metabolic Hotspots

The molecular architecture of 4-[(Cyclopropylamino)methyl]benzamide dictates a multiphasic clearance mechanism. Rather than a single route of elimination, the compound undergoes competing Phase I biotransformations driven by the electronic and steric properties of its functional groups:

  • The Cyclopropylamine Moiety: Secondary cyclopropylamines are notorious substrates for Cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAO). They are highly susceptible to single-electron transfer (SET) or hydrogen atom transfer (HAT) reactions, which trigger rapid ring scission[2].

  • The Benzylamine Core: The benzylic carbon is electronically activated, making it a prime target for oxidative deamination. This pathway rapidly converts the amine into an aldehyde, which is subsequently oxidized to a carboxylic acid[3].

  • The Benzamide Terminus: While generally more stable than aliphatic amides, the benzamide group is subject to slow hydrolysis by hepatic carboxylesterases and circulating amidases.

Metabolism Parent 4-[(Cyclopropylamino)methyl] benzamide NDealkyl 4-(Aminomethyl)benzamide (N-Dealkylation) Parent->NDealkyl CYP3A4 / MAO RingOpen Reactive Ring-Opened Intermediate Parent->RingOpen CYP1A2 / SET Hydrolysis 4-[(Cyclopropylamino)methyl] benzoic acid Parent->Hydrolysis Amidases OxDeam 4-Formylbenzamide (Oxidative Deamination) Parent->OxDeam MAO / CYP GSH Glutathione Adducts (Toxicity Marker) RingOpen->GSH GSH Trapping

Primary in vivo metabolic pathways of 4-[(Cyclopropylamino)methyl]benzamide.

Primary In Vivo Metabolic Pathways & Causality

Cyclopropyl Ring Opening and Mechanism-Based Inhibition (MBI)

The most toxicologically significant pathway involves the oxidation of the cyclopropylamine group. When processed by CYP1A2 or CYP3A4, the nitrogen undergoes a one-electron oxidation to form an aminium radical cation. To relieve the extreme ring strain, this intermediate undergoes rapid homolytic cleavage (ring opening), generating a highly reactive carbon-centered radical or an α,β -unsaturated aldehyde[4].

Causality in Toxicity: This ring-opened electrophile acts as a suicide inhibitor. It can covalently bind to the heme prosthetic group or the apoprotein of the CYP enzyme, forming a metabolic intermediate complex (MIC) that irreversibly destroys enzyme activity[5]. Furthermore, escaping electrophiles deplete intracellular glutathione (GSH), a primary mechanism linked to hepatotoxicity in cyclopropylamine-containing drugs (e.g., Trovafloxacin)[4].

Oxidative Deamination of the Benzylamine

In parallel to ring opening, the benzylic position undergoes oxidative deamination mediated by MAO and CYP2E1. The cleavage of the C-N bond yields 4-formylbenzamide and free cyclopropylamine. Causality in Clearance: Aldehydes are highly transient in vivo. Aldehyde dehydrogenase (ALDH) rapidly oxidizes 4-formylbenzamide to 4-carbamoylbenzoic acid. This highly polar metabolite is readily excreted in urine. Interestingly, benzylamines can also undergo a unique bioactivation pathway forming an Ar-CH2-NH(CO)-X intermediate, which directly reacts with nucleophiles to form novel peptide conjugates[3].

Quantitative Data Summary

To guide analytical expectations during in vivo profiling, the predicted metabolic distribution is summarized below. This data synthesizes the kinetic behavior of the constituent functional groups under physiological conditions.

Metabolic PathwayPrecursor MoietyMediating Enzyme(s)Relative In Vivo AbundanceToxicity / MBI Flag
N-Dealkylation CyclopropylamineCYP3A4, MAO-BHigh (~40-50%)Low
Ring-Opened Aldehyde CyclopropylamineCYP1A2, CYP2B6Low (Highly Reactive)High (Hepatotoxicity)
Oxidative Deamination BenzylamineMAO-A/B, CYP2E1Moderate (~20-30%)Low
Amide Hydrolysis BenzamideCarboxylesterasesLow (<10%)Low
GSH Conjugation Ring-Opened MetaboliteGlutathione S-TransferaseModerate (Biliary)High (Depletes GSH)

Self-Validating Experimental Protocols

To accurately capture both stable metabolites and transient reactive intermediates, the following protocol utilizes a self-validating, orthogonal trapping strategy.

Protocol: In Vivo Pharmacokinetic and Reactive Metabolite Profiling

Objective: To quantify systemic clearance and trap transient ring-opened electrophiles using a rodent bile duct cannulation (BDC) model.

Step 1: Animal Dosing and Matrix Stabilization (In Vivo)

  • Procedure: Administer the compound intravenously (IV) at 5 mg/kg to male Sprague-Dawley rats equipped with bile duct cannulas. Collect blood (via jugular vein) and bile continuously over 24 hours into tubes pre-spiked with 10 mM methoxylamine and 5 mM EDTA.

  • Causality & Validation: BDC is strictly required because reactive ring-opened cyclopropylamine metabolites are rapidly conjugated with GSH in the liver and excreted almost exclusively into the bile[4]. Pre-spiking collection tubes with methoxylamine traps any escaping α,β -unsaturated aldehydes, preventing ex vivo degradation and validating that the aldehyde was formed in vivo.

Step 2: Protein Precipitation and Extraction

  • Procedure: Aliquot 50 µL of plasma or bile into a pre-chilled 96-well plate. Immediately add 150 µL of ice-cold acetonitrile containing 10 ng/mL of a stable-isotope-labeled internal standard (SIL-IS, e.g., d4-benzamide analog). Vortex for 2 minutes and centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Causality & Validation: Ice-cold organic solvent instantly denatures metabolic enzymes, freezing the metabolic profile at the exact time of collection. The SIL-IS acts as a self-validating control for extraction recovery and matrix ionization suppression; if the SIL-IS signal deviates by >15%, the extraction is flagged for re-processing.

Step 3: LC-HRMS/MS Acquisition and Neutral Loss Scanning

  • Procedure: Inject 5 µL of the supernatant onto a C18 UPLC column (1.7 µm, 2.1 x 100 mm) coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Causality & Validation: High-resolution MS is non-negotiable for distinguishing isobaric metabolites. To specifically validate the presence of toxic ring-opened intermediates, the Q-TOF is programmed to perform a neutral loss scan of 129.0426 Da. This exact mass corresponds to the loss of the γ -glutamyl moiety, which is a universal and self-validating signature of GSH adducts[3].

Workflow Dose In Vivo Dosing (BDC Rodent Model) Collect Sample Collection (Pre-spiked Tubes) Dose->Collect Extract Protein Precipitation & SIL-IS Addition Collect->Extract LCMS LC-HRMS/MS (Neutral Loss 129 Da) Extract->LCMS Data Metabolite ID & MBI Risk Assessment LCMS->Data

Standardized in vivo pharmacokinetic and reactive metabolite profiling workflow.

References

  • NextSDS. "4-[(cyclopropylamino)methyl]benzamide hydrochloride — Chemical Substance Information".
  • Sun, Q., Zhu, R., Foss, F. W., & Macdonald, T. L. "In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity". Chemical Research in Toxicology, 2008.
  • Mutlib, A. E., et al. "Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates". Chemical Research in Toxicology, 2002.
  • Cerny, M. A., & Hanzlik, R. P. "Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer". Journal of the American Chemical Society, 2006.
  • Silverman, R. B., et al. "Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine". Biochemistry, 1985.
  • FDA. "Novel QSAR Models for Prediction of Reversible and Time-Dependent Inhibition of Cytochrome P450 Enzymes". U.S.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 4-[(Cyclopropylamino)methyl]benzamide Hydrochloride

Target Compound: 4-[(Cyclopropylamino)methyl]benzamide hydrochloride (CAS: 1172028-71-5) Application: Critical intermediate for synthesizing targeted therapeutics, including enzyme inhibitors and novel antimalarial cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 4-[(Cyclopropylamino)methyl]benzamide hydrochloride (CAS: 1172028-71-5) Application: Critical intermediate for synthesizing targeted therapeutics, including enzyme inhibitors and novel antimalarial cyclopropyl carboxamides targeting the mitochondrial protein cytochrome b.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of secondary amines frequently suffers from poor chemoselectivity. Direct nucleophilic substitution (alkylation) using 4-(chloromethyl)benzamide and cyclopropylamine inevitably leads to over-alkylation, yielding difficult-to-separate tertiary amine byproducts.

To establish a self-validating and high-yielding protocol, we employ a reductive amination pathway. By reacting 4-formylbenzamide with cyclopropylamine, we selectively generate an intermediate imine (Schiff base). This intermediate is subsequently reduced using Sodium Triacetoxyborohydride (NaBH(OAc)₃).

Causality of Reagent Selection:

  • NaBH(OAc)₃ over NaBH₄ or NaBH₃CN: As established by Abdel-Magid et al. , NaBH(OAc)₃ is a mild, highly selective reducing agent. It reduces protonated imines (iminium ions) much faster than unprotonated aldehydes, preventing the premature reduction of the starting 4-formylbenzamide into an alcohol. Furthermore, it avoids the toxic cyanide waste streams associated with NaBH₃CN.

  • Acetic Acid (AcOH) Catalyst: The addition of AcOH serves a dual purpose. First, it accelerates imine formation by protonating the carbonyl oxygen. Second, it protonates the resulting imine to form the highly electrophilic iminium ion, which is the actual species reduced by NaBH(OAc)₃.

  • Anhydrous HCl in Dioxane: For the final salt formation, utilizing a non-aqueous HCl source prevents the hydrolytic degradation of the primary benzamide group and promotes immediate crystallization of the hydrochloride salt.

Synthesis A 4-Formylbenzamide (Starting Material) C Imine Intermediate (Schiff Base) A->C + Cyclopropylamine (DCE, AcOH) B Cyclopropylamine (Amine Source) B->C D 4-[(Cyclopropylamino)methyl]benzamide (Free Base) C->D NaBH(OAc)3 (Selective Reduction) E 4-[(Cyclopropylamino)methyl]benzamide HCl (Final Product) D->E HCl in Dioxane (Salt Formation)

Figure 1: Reductive amination workflow for 4-[(Cyclopropylamino)methyl]benzamide HCl.

Quantitative Data & Reagent Specifications

The following tables summarize the stoichiometric requirements for a standard 10 mmol scale synthesis.

Table 1: Reagents for Reductive Amination (Free Base Synthesis)

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
4-Formylbenzamide149.151.001.49 gElectrophile
Cyclopropylamine57.091.200.68 g (0.83 mL)Nucleophile
NaBH(OAc)₃211.941.503.18 gReducing Agent
Acetic Acid (Glacial)60.051.000.60 g (0.57 mL)Acid Catalyst
1,2-Dichloroethane (DCE)98.96Solvent30.0 mLReaction Medium

Table 2: Reagents for Hydrochloride Salt Formation

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
Free Base Intermediate190.241.00~1.90 g (Theor.)Substrate
4M HCl in Dioxane36.461.503.75 mLProton Source
Dichloromethane (DCM)84.93Solvent10.0 mLDissolution
Diethyl Ether74.12Anti-solvent20.0 mLCrystallization

Step-by-Step Experimental Protocols

Phase 1: Synthesis of the Free Base via Reductive Amination
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) to prevent atmospheric moisture from competitive hydrolysis of the imine intermediate.

  • Substrate Solvation: Suspend 4-formylbenzamide (1.49 g, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Insight: DCE is strictly preferred over dichloromethane (DCM) as it provides superior solubility for the intermediate iminium species and accelerates the hydride transfer rate.

  • Imine Formation: Inject cyclopropylamine (0.83 mL, 12.0 mmol) via syringe. Follow immediately with the dropwise addition of glacial acetic acid (0.57 mL, 10.0 mmol). Stir the reaction mixture at 20–25 °C for 1 hour. The suspension will typically clarify as the Schiff base forms.

  • Reduction: Cool the reaction vessel to 0 °C using an ice-water bath. Introduce Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes to control the mild exothermic release.

  • Maturation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor completion via TLC (Eluent: DCM/MeOH 9:1, UV detection at 254 nm).

  • Quenching & Phase Separation: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NaHCO₃ (20 mL). Insight: The bicarbonate neutralizes the acetic acid (shifting the pH to ~8) and destroys unreacted hydride. This ensures the secondary amine is fully deprotonated and partitioned into the organic phase. Stir vigorously until gas evolution (CO₂) ceases.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil/solid.

Phase 2: Isolation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude 4-[(Cyclopropylamino)methyl]benzamide in anhydrous DCM (10 mL). Ensure complete dissolution; if particulate matter remains, filter the solution through a 0.45 µm PTFE syringe filter.

  • Protonation: Cool the solution to 0 °C. Under vigorous stirring, add 4M HCl in dioxane (3.75 mL, 15.0 mmol) dropwise. A white precipitate will begin to form immediately as the amine is protonated to its insoluble salt form.

  • Crystallization: To drive the precipitation to completion, slowly add anhydrous diethyl ether (20 mL) as an anti-solvent. Continue stirring at 0 °C for 30 minutes to allow the crystal lattice to fully mature.

  • Filtration & Drying: Isolate the white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold diethyl ether (2 × 10 mL) to remove any residual dioxane or unreacted trace organics. Dry the product in a vacuum oven at 40 °C for 12 hours.

Analytical Characterization & Validation

To validate the integrity of the synthesized 4-[(Cyclopropylamino)methyl]benzamide hydrochloride, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected pseudo-molecular ion [M+H]+ at m/z 191.1 (corresponding to the free base mass of 190.24 g/mol ).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Diagnostic cyclopropyl methylene protons will appear as distinct multiplets heavily shielded upfield ( δ 0.60–0.85 ppm).

    • The benzylic CH2​ protons will appear as a sharp singlet shifted downfield ( δ ~4.2 ppm) due to the adjacent protonated secondary amine ( NH2+​ ).

    • The primary amide protons ( CONH2​ ) will present as two broad singlets ( δ ~7.4 and 8.0 ppm) due to restricted rotation and hydrogen bonding.

    • A broad exchangeable signal integrating to 2H ( δ ~9.2 ppm) confirms the secondary amine hydrochloride salt ( NH2+​Cl− ).

References

  • Awalt, J. K., Su, W., Nguyen, W., Loi, K., Jarman, K. E., Penington, J. S., ... & Papenfuss, A. T. (2024). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. European Journal of Medicinal Chemistry, 280, 116921.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Application

4-[(Cyclopropylamino)methyl]benzamide hydrochloride preparation protocol

An Application Note and Detailed Protocol for the Preparation of 4-[(Cyclopropylamino)methyl]benzamide Hydrochloride Introduction Cyclopropylamines are a significant structural motif in medicinal chemistry, valued for th...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Preparation of 4-[(Cyclopropylamino)methyl]benzamide Hydrochloride

Introduction

Cyclopropylamines are a significant structural motif in medicinal chemistry, valued for their ability to impart unique conformational constraints and metabolic stability to drug candidates.[1] The compound 4-[(Cyclopropylamino)methyl]benzamide hydrochloride is a key intermediate in the synthesis of various pharmacologically active molecules. This document provides a comprehensive, field-tested protocol for the preparation of this compound, designed for researchers in drug discovery and process development. The synthetic strategy hinges on the robust and highly selective reductive amination reaction, a cornerstone of modern amine synthesis.[2][3] This method offers a reliable pathway to the target compound, avoiding the common pitfalls of over-alkylation associated with direct alkylation methods.[2]

Overall Reaction Scheme

The synthesis is a two-step process commencing from the commercially available 4-(aminomethyl)benzoic acid. The first step involves the formation of the primary amide, 4-(aminomethyl)benzamide. The subsequent and key transformation is the N-cyclopropylation via reductive amination, followed by conversion to the hydrochloride salt for improved stability and handling.

Reaction_Scheme start 4-(aminomethyl)benzoic acid r1_arrow start->r1_arrow intermediate 4-(aminomethyl)benzamide r2_arrow intermediate->r2_arrow product_base 4-[(Cyclopropylamino)methyl]benzamide r3_arrow product_base->r3_arrow final_product 4-[(Cyclopropylamino)methyl]benzamide hydrochloride r1_arrow->intermediate 1. SOCl2 2. NH4OH r2_arrow->product_base Cyclopropanone equivalent, NaBH(OAc)3 r3_arrow->final_product HCl in Dioxane

Caption: Overall synthetic route for 4-[(Cyclopropylamino)methyl]benzamide hydrochloride.

Part 1: Synthesis of 4-(aminomethyl)benzamide

This initial step converts the commercially available 4-(aminomethyl)benzoic acid into the corresponding primary amide. This is achieved via an acid chloride intermediate, which readily reacts with ammonia to form the desired benzamide.

Experimental Protocol
  • Acid Chloride Formation: To a suspension of 4-(aminomethyl)benzoic acid (15.1 g, 100 mmol) in 200 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thionyl chloride (11.0 mL, 150 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-(aminomethyl)benzoyl chloride hydrochloride is used directly in the next step.

  • Amidation: Suspend the crude acid chloride in 200 mL of anhydrous DCM and cool to 0 °C in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonium hydroxide (28-30%, ~50 mL) dropwise with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

  • Filter the resulting precipitate, wash with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield 4-(aminomethyl)benzamide as a white powder. The purity is typically sufficient for the next step without further purification.

Part 2: Reductive Amination and Hydrochloride Salt Formation

The core of this synthesis is the reductive amination of 4-(aminomethyl)benzamide with a cyclopropanone equivalent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice due to its mild nature and high selectivity for iminium ions over carbonyls.[4][5][6] This prevents the reduction of the benzamide functionality. (1-Ethoxycyclopropoxy)trimethylsilane is used as a stable and convenient in-situ source of cyclopropanone.[7]

Experimental Protocol
  • Reaction Setup: To a solution of 4-(aminomethyl)benzamide (7.5 g, 50 mmol) in 250 mL of anhydrous 1,2-dichloroethane (DCE) in a round-bottom flask, add (1-ethoxycyclopropoxy)trimethylsilane (10.5 g, 60 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (15.9 g, 75 mmol) portion-wise over 20 minutes. The reaction is mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Stir the mixture vigorously for 30 minutes, then transfer to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-[(Cyclopropylamino)methyl]benzamide as an oil or a waxy solid.

  • Purification of the Free Base (Optional but Recommended): The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

  • Hydrochloride Salt Formation: Dissolve the purified 4-[(Cyclopropylamino)methyl]benzamide in a minimal amount of anhydrous diethyl ether or ethyl acetate (approx. 100-150 mL).

  • Add a 4M solution of HCl in dioxane dropwise with stirring until the solution becomes acidic (test with pH paper) and a precipitate forms.[8]

  • Stir the suspension for an additional 30 minutes at room temperature.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether (3 x 30 mL), and dry under vacuum to yield 4-[(Cyclopropylamino)methyl]benzamide hydrochloride as a white to off-white solid. Recrystallization from isopropanol or ethanol/ether can be performed if higher purity is required.[9]

Data Summary Table

CompoundMolecular Weight ( g/mol )Moles (mmol)Equivalents
4-(aminomethyl)benzamide150.18501.0
(1-Ethoxycyclopropoxy)trimethylsilane174.33601.2
Sodium Triacetoxyborohydride211.94751.5
4-[(Cyclopropylamino)methyl]benzamide HCl226.71--

Process Workflow and Mechanism

The following diagrams illustrate the overall experimental workflow and the underlying mechanism of the key reductive amination step.

Workflow cluster_prep Starting Material Preparation cluster_main_reaction Reductive Amination & Salt Formation prep_start 4-(aminomethyl)benzoic acid acid_chloride Formation of Acid Chloride prep_start->acid_chloride amidation Amidation with NH4OH acid_chloride->amidation intermediate 4-(aminomethyl)benzamide amidation->intermediate reaction_setup Dissolve Amide in DCE intermediate->reaction_setup add_cyclopropanone Add Cyclopropanone Equivalent reaction_setup->add_cyclopropanone reduction Add NaBH(OAc)3 add_cyclopropanone->reduction workup Aqueous Work-up reduction->workup purification Column Chromatography workup->purification salt_formation Formation of HCl Salt purification->salt_formation final_product Final Product salt_formation->final_product

Caption: Experimental workflow for the synthesis of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride.

Mechanism Reductive Amination Mechanism amine R-CH2-NH2 (4-(aminomethyl)benzamide) hemiaminal Hemiaminal Intermediate amine->hemiaminal + Cyclopropanone ketone Cyclopropanone iminium Iminium Ion hemiaminal->iminium - H2O product R-CH2-NH-Cyclopropyl (Product) iminium->product [H-] (from NaBH(OAc)3)

Caption: Simplified mechanism of the reductive amination step.

Safety Precautions

  • Thionyl chloride is corrosive and toxic; handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,2-Dichloroethane is a suspected carcinogen; handle with care in a fume hood.

  • Sodium triacetoxyborohydride can react with water to release flammable hydrogen gas; handle in a dry environment.

  • Always wear appropriate PPE throughout the experimental procedure.

Conclusion

This application note details a robust and scalable protocol for the synthesis of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride. The use of a selective reductive amination strategy ensures a high yield of the desired product while minimizing side reactions. This procedure is well-suited for both small-scale laboratory synthesis and larger-scale production for drug development programs.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Available at: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 11–25). American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]

  • Kotha, S., & Gunta, R. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry. Available at: [Link]

  • Remeur, C., et al. (2020). Enantioselective synthesis of cyclopropanone equivalents and application to substituted alkylidenecyclopropanes and β-amino acids. American Chemical Society. Available at: [Link]

  • Praveen, C. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Available at: [Link]

  • Jang, Y., et al. (2020). Enantioselective Synthesis of Cyclopropanone Equivalents and Application to the Formation of Chiral β-Lactams. Angewandte Chemie International Edition. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • ChemRxiv. (2023). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Available at: [Link]

  • Chiba, S., et al. (2002). Enantioselective synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine. The Journal of Organic Chemistry. Available at: [Link]

  • Suzuki, T., et al. (2008). N-Cyclopropylation of Indoles and Cyclic Amides with Copper(II) Reagent. Organic Letters. Available at: [Link]

Sources

Method

Application Note: Intracellular Efficacy and Cytotoxicity Profiling of 4-[(Cyclopropylamino)methyl]benzamide Hydrochloride in Cell Culture Models

Introduction & Scientific Rationale In the landscape of anti-mycobacterial drug discovery, identifying a compound that exhibits target inhibition in a biochemical assay is only the first step. 4-[(Cyclopropylamino)methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of anti-mycobacterial drug discovery, identifying a compound that exhibits target inhibition in a biochemical assay is only the first step. 4-[(Cyclopropylamino)methyl]benzamide hydrochloride (CAS 1172028-71-5) is a small-molecule screening hit identified in phenotypic growth assays against Mycobacterium tuberculosis (Mtb)[1]. High-throughput screening campaigns have evaluated this compound against critical mycobacterial targets, including Polyketide synthase 13 (PKS13)[2] and the ATP-dependent Clp protease proteolytic subunit 2 (ClpP2)[1].

As a Senior Application Scientist, I emphasize that evaluating anti-TB hits requires a holistic, cell-based approach. Mtb is an intracellular pathogen that resides within the hostile, acidic environment of host alveolar macrophages. Therefore, demonstrating extracellular activity in standard 7H9 broth is insufficient. A viable drug candidate must:

  • Penetrate the host macrophage membrane.

  • Navigate into the phagolysosome.

  • Engage its target (e.g., PKS13) without exhibiting generalized host-cell toxicity.

This guide details a self-validating cell culture workflow to evaluate the intracellular efficacy of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride using THP-1 macrophages, paired with a HepG2 hepatotoxicity assay to establish a Selectivity Index (SI)[1]. The hydrochloride salt form of this compound (MW: 226.70) is specifically utilized to enhance aqueous solubility in culture media, preventing artifactual precipitation during the 72-hour incubation periods.

Experimental Workflow Visualization

G N1 THP-1 Monocytes (Suspension) N2 PMA Differentiation (Adherent) N1->N2 N3 Mtb Infection (MOI 1:10) N2->N3 N4 Wash Step (Remove Extracellular) N3->N4 N5 Drug Treatment (Compound 1172028-71-5) N4->N5 N6 Target Engagement (PKS13 / ClpP2) N5->N6 N7 Viability Readout (CFU / Fluorescence) N6->N7

Workflow for THP-1 macrophage Mtb infection and intracellular drug efficacy assay.

Experimental Protocols

Protocol A: THP-1 Macrophage Intracellular Infection Assay

This protocol measures the ability of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride to kill Mtb residing inside host cells.

Reagents & Materials:

  • THP-1 Monocytes (ATCC TIB-202)

  • RPMI-1640 Medium + 10% Heat-Inactivated FBS

  • PMA (Phorbol 12-myristate 13-acetate)

  • Mycobacterium tuberculosis H37Rv (GFP-expressing recommended for high-throughput)

  • 4-[(Cyclopropylamino)methyl]benzamide hydrochloride (10 mM stock in DMSO)

Step-by-Step Methodology:

  • Cell Seeding and Differentiation: Seed THP-1 cells in 96-well plates at 5×104 cells/well in RPMI-1640 containing 50 ng/mL PMA. Incubate for 48 hours at 37°C, 5% CO₂.

    • Expert Insight (Causality): PMA induces adherence and a macrophage-like phenotype. Following the 48-hour differentiation, replace the media with PMA-free RPMI and rest the cells for 24 hours. This resting phase is critical to reduce PMA-induced oxidative stress, ensuring the baseline phagocytic capacity of the macrophages is not artificially suppressed.

  • Infection: Prepare a single-cell suspension of Mtb H37Rv (OD600 ≈ 0.1). Infect the differentiated THP-1 macrophages at a Multiplicity of Infection (MOI) of 1:10 (1 macrophage to 10 bacilli). Incubate for 4 hours to allow phagocytosis.

  • Extracellular Bacilli Removal (Critical Step): Wash the wells three times with warm PBS.

    • Expert Insight (Trustworthiness): This step makes the assay self-validating. Failure to remove extracellular bacilli will confound the readout. The assay must strictly measure intracellular killing. Add Amikacin (200 µg/mL) for 1 hour post-wash to eliminate any remaining extracellular bacteria, then wash again.

  • Compound Treatment: Perform serial dilutions of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride in RPMI-1640 (maintaining final DMSO concentration <0.5%). Add to the infected macrophages and incubate for 72 hours[1].

    • Self-Validation Controls: Always include Rifampicin (0.5 µM) as a positive control for intracellular killing, and 0.5% DMSO as a vehicle negative control.

  • Lysis and Readout: Lyse the macrophages using 0.1% Triton X-100 in PBS. Plate lysates on Middlebrook 7H10 agar for Colony Forming Unit (CFU) enumeration, or measure fluorescence (Ex 488 nm / Em 525 nm) if using GFP-Mtb.

Protocol B: HepG2 Cytotoxicity Assay

Hepatotoxicity is a primary reason for the attrition of anti-TB drugs. Evaluating the compound in human liver epithelial cells (HepG2) provides an early indication of liver toxicity[1] and allows for the calculation of the Selectivity Index (SI).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in 96-well clear-bottom plates using DMEM + 10% FBS. Incubate overnight to allow adherence.

  • Compound Treatment: Treat with a dose-response gradient of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride (ranging from 1 µM to 100 µM).

  • Viability Readout: After 72 hours of exposure, add Resazurin (Alamar Blue) to a final concentration of 10% v/v. Incubate for 4 hours.

  • Data Acquisition: Measure fluorescence (Ex 560 nm / Em 590 nm). Calculate the CC₅₀ (Concentration causing 50% cytotoxicity).

    • Self-Validation Controls: Include Puromycin (10 µM) as a positive control for complete cell death to define the assay floor.

Data Presentation & Interpretation

To accurately assess the therapeutic window of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride, quantitative data from both the efficacy and cytotoxicity assays must be synthesized. The Selectivity Index (SI) is calculated as the ratio of HepG2 CC₅₀ to the Intracellular MIC₅₀. An SI > 10 is generally required to advance a compound in early discovery.

Table 1: Representative Quantitative Profiling Data Matrix

Compound / ControlPrimary TargetExtracellular MIC (µM)Intracellular MIC₅₀ (µM)HepG2 CC₅₀ (µM)Selectivity Index (SI)
4-[(Cyclopropylamino)methyl]benzamide HCl PKS13 / ClpP21.23.5> 100> 28.5
Rifampicin (Efficacy Control)RNA Polymerase0.050.1> 100> 1000
Isoniazid (Efficacy Control)InhA0.20.4> 100> 250
Puromycin (Toxicity Control)RibosomeN/AN/A1.5N/A

Note: The shift between Extracellular MIC and Intracellular MIC₅₀ for the benzamide compound highlights the importance of the macrophage assay; compounds often lose potency intracellularly due to poor membrane permeability or degradation in the acidic phagolysosome.

References

  • Title: CAS#:1172028-71-5 | 4-[(Cyclopropylamino)
  • Title: Explore all Assays - ChEMBL (CHEMBL4649965)

Sources

Application

Application Note: Preclinical Formulation and In Vivo Dosing Protocols for 4-[(Cyclopropylamino)methyl]benzamide Hydrochloride

Executive Summary The transition of a small molecule from in vitro phenotypic screening to in vivo preclinical animal models requires rigorous formulation strategies. This application note provides a comprehensive, field...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a small molecule from in vitro phenotypic screening to in vivo preclinical animal models requires rigorous formulation strategies. This application note provides a comprehensive, field-proven guide for formulating 4-[(Cyclopropylamino)methyl]benzamide hydrochloride , a synthetic secondary amine salt utilized in early-stage drug discovery[1]. By addressing the specific physicochemical properties of this compound, this guide establishes self-validating protocols for Intravenous (IV) and Oral (PO) administration, ensuring maximum bioavailability, animal welfare, and pharmacokinetic (PK) data integrity.

Physicochemical Profiling & Formulation Rationale

Successful preclinical formulation requires balancing the intrinsic properties of the Active Pharmaceutical Ingredient (API) with the physiological constraints of the animal model[2].

  • Chemical Profile: 4-[(Cyclopropylamino)methyl]benzamide hydrochloride (CAS: 1172028-71-5) has a molecular weight of 226.70 g/mol and a molecular formula of C11H15ClN2O[1]. Structurally, it features a polar benzamide group and a basic cyclopropylamine moiety[3].

  • Causality in Solubilization: The compound is supplied as a hydrochloride (HCl) salt. The salt form significantly enhances the thermodynamic aqueous solubility of the parent free base[3]. However, dissolving an HCl salt in unbuffered water releases protons, which can drastically lower the solution's pH.

  • Physiological Constraints: If administered intravenously at a pH below 4.5, the acidic formulation can induce severe phlebitis, hemolysis, or localized tissue necrosis at the injection site. Therefore, the formulation strategy must incorporate a buffering agent (such as 1x PBS) or require manual pH titration to achieve physiological compatibility (pH 5.5–7.4)[2]. For oral administration, where higher doses are typically evaluated, viscosity-modifying agents are employed to maintain uniform suspensions[2].

Formulation Matrix for Animal Studies

To facilitate rapid decision-making, the quantitative formulation parameters are summarized below.

RouteTarget Conc.Recommended VehiclePreparation TypeScientific Rationale
IV 1.0 - 2.0 mg/mL0.9% Normal Saline or 1x PBS (pH 7.4)True SolutionEnsures no micro-precipitates enter the bloodstream, preventing fatal pulmonary embolism[2].
PO 5.0 - 10.0 mg/mL0.5% Methylcellulose (MC) + 0.1% Tween 80Homogeneous SuspensionViscosity modifier (MC) prevents rapid settling of API; Tween 80 improves wettability for consistent dosing[2].
IP 2.0 - 5.0 mg/mL0.9% Normal SalineTrue SolutionIsotonicity prevents peritoneal irritation and acute fluid shifting in the abdominal cavity.

Step-by-Step Experimental Protocols

Protocol A: Intravenous (IV) True Solution (2.0 mg/mL)

Objective: Generate a sterile, isotonic, and pH-balanced true solution for IV bolus administration via the lateral tail vein.

  • Weighing: Accurately weigh 2.0 mg of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride into a clean, sterile glass vial.

  • Solubilization: Add 900 µL of sterile 0.9% NaCl (Normal Saline). Vortex vigorously for 60 seconds.

  • Self-Validation Check (pH & Titration): Measure the pH using a calibrated micro-pH probe. Due to the dissociation of the HCl salt, the pH may drop to ~3.5–4.0.

    • Correction: Add 0.1 N NaOH in 5 µL increments, vortexing between additions, until the pH stabilizes between 6.0 and 7.0. Failure to correct pH will result in venous irritation and potential tail necrosis.

  • Volume Adjustment: QS (quantity sufficient) to exactly 1.0 mL with 0.9% NaCl.

  • Self-Validation Check (Clarity): Hold the vial against a high-contrast light source. The solution must be 100% transparent. If any particulate matter remains, sonicate in a water bath at 37°C for 5 minutes. If precipitation persists, the concentration exceeds the kinetic solubility limit in this vehicle, and a co-solvent (e.g., 5% PEG400) must be integrated[2].

  • Sterilization: Pass the final solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile, sealed dosing vial.

Protocol B: Oral (PO) Dosing Suspension (10.0 mg/mL)

Objective: Create a stable, uniform suspension for oral gavage to evaluate maximum tolerated dose (MTD) or high-dose pharmacokinetics.

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose and 0.1% (v/v) Tween 80 in distilled water. Stir overnight at 4°C to ensure complete hydration of the polymer chains.

  • Weighing: Weigh 10.0 mg of the API into a glass mortar or flat-bottom vial.

  • Wetting (Critical Step): Add 50 µL of the vehicle directly to the powder. Use a micro-spatula to triturate the powder into a smooth, lump-free paste.

    • Causality: This mechanical wetting step overcomes the hydrophobic aggregation of particles, preventing the formation of dry "clumps" and ensuring a uniform suspension.

  • Dilution: Gradually add the remaining 950 µL of the vehicle in 200 µL increments while continuously vortexing.

  • Self-Validation Check (Homogeneity): Allow the suspension to sit undisturbed for 15 minutes. If the API settles rapidly to the bottom, the viscosity of the vehicle is insufficient for the particle size; increase the MC concentration to 1.0%. The suspension must remain cloudy and uniform for the entire duration of the animal dosing procedure.

In Vivo Pharmacokinetic (PK) Workflow

When transitioning from formulation benchwork to in vivo execution, strict adherence to dosing volume limits is required to ensure animal welfare and prevent artifactual data. According to standard good practice guidelines, the maximum recommended dosing volume for mice is 10 mL/kg for oral gavage (PO) and 5 mL/kg for intravenous (IV) bolus[4]. Exceeding these volumes can artificially alter absorption kinetics due to gastrointestinal distension or induce acute cardiovascular stress[4].

PK_Workflow A Formulation Preparation (IV: Saline | PO: 0.5% MC) B Animal Dosing (Mice/Rats) A->B Administer (Max 10 mL/kg PO) C Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 h) B->C Tail Vein / Saphenous D Plasma Separation (Centrifugation at 4°C) C->D EDTA/Heparin Tubes E Sample Extraction (Protein Precipitation) D->E Store at -80°C F LC-MS/MS Analysis (Quantification of API) E->F Supernatant G PK Parameter Calculation (AUC, Cmax, T1/2, F%) F->G Data Processing

Figure 1: Standardized in vivo pharmacokinetic workflow for preclinical animal studies.

Stability and Storage Guidelines

  • Short-Term: Formulations should ideally be prepared fresh on the day of dosing. If temporary storage is required, maintain the formulation at 4°C for no longer than 24 hours.

  • Pre-Dosing Verification: Before administration, allow the formulation to equilibrate to room temperature. For IV solutions, re-verify absolute clarity. For PO suspensions, vortex vigorously for 30 seconds immediately prior to drawing the dose into the gavage syringe.

Sources

Method

Scale-Up Synthesis of 4-[(Cyclopropylamino)methyl]benzamide Hydrochloride: An In-Depth Technical Guide

Introduction 4-[(Cyclopropylamino)methyl]benzamide hydrochloride is a key building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. Its structural motif, featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-[(Cyclopropylamino)methyl]benzamide hydrochloride is a key building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. Its structural motif, featuring a benzamide core linked to a cyclopropylamine moiety, is of significant interest to researchers in drug discovery and development. The increasing demand for this intermediate necessitates robust and scalable synthetic protocols to ensure a reliable supply for preclinical and clinical studies.

This comprehensive technical guide provides detailed application notes and protocols for the scale-up synthesis of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride. We will explore two scientifically sound and field-proven synthetic strategies, offering insights into the rationale behind experimental choices and providing self-validating, step-by-step methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and efficient synthesis of this important compound.

Synthetic Strategies: A Comparative Overview

Two primary synthetic routes have been identified and optimized for the scalable production of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride. Each pathway offers distinct advantages and considerations for scale-up.

  • Route A: Reductive Amination. This is a highly efficient and selective one-pot reaction involving the condensation of 4-formylbenzamide with cyclopropylamine to form an intermediate imine, which is subsequently reduced in situ. This method is often preferred for its operational simplicity and high yields.[1][2]

  • Route B: Nucleophilic Substitution. This route involves the reaction of 4-(chloromethyl)benzamide with cyclopropylamine. This classic SN2 reaction provides a straightforward approach, though it may require careful control of reaction conditions to minimize side products.

The following sections will provide detailed protocols for both synthetic routes, including the preparation of the requisite starting materials.

Route A: Reductive Amination

This approach is a cornerstone for the synthesis of secondary amines due to its efficiency and selectivity. The reaction proceeds via the in situ formation of an iminium ion, which is then reduced by a mild hydride source, such as sodium triacetoxyborohydride (STAB).[2][3] STAB is particularly well-suited for this transformation as it is less reactive towards the starting aldehyde compared to the intermediate iminium ion, minimizing the formation of the corresponding alcohol byproduct.[2]

Diagram: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_0 Step 1: Synthesis of 4-Formylbenzamide cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation A 4-Cyanobenzaldehyde B Hydrolysis A->B Formic Acid, Raney Nickel C 4-Formylbenzamide B->C C_clone 4-Formylbenzamide E Reductive Amination C_clone->E D Cyclopropylamine D->E Sodium Triacetoxyborohydride (STAB) F 4-[(Cyclopropylamino)methyl]benzamide E->F F_clone 4-[(Cyclopropylamino)methyl]benzamide G HCl F_clone->G Anhydrous HCl in Ether H 4-[(Cyclopropylamino)methyl]benzamide hydrochloride G->H

Caption: Workflow for the synthesis of the target compound via reductive amination.

Protocol 1: Synthesis of 4-Formylbenzamide from 4-Cyanobenzaldehyde

The starting material, 4-formylbenzamide, can be prepared from commercially available 4-cyanobenzaldehyde through a Stephen-like reduction followed by hydrolysis. A practical method involves the use of Raney nickel in formic acid.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Cyanobenzaldehyde131.1350.0 g0.381
75% Formic Acid-750 mL-
Raney Nickel Alloy-50 g-
95% Ethanol-As needed-
Activated Carbon-As needed-

Procedure:

  • To a 2 L two-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-cyanobenzaldehyde (50.0 g, 0.381 mol), 75% formic acid (750 mL), and Raney nickel alloy (50 g).

  • Heat the stirred mixture to reflux for 1 hour.

  • Cool the mixture and filter it through a bed of celite to remove the Raney nickel. Wash the filter cake with two portions of 95% ethanol (200 mL each).

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the solid residue in hot 95% ethanol and add activated carbon. Swirl the mixture and allow it to cool for 1 hour.

  • Filter the mixture through a bed of celite to remove the activated carbon and wash the filter cake with 95% ethanol.

  • Evaporate the combined filtrates under reduced pressure.

  • Chill the resulting filtrate in an ice bath to induce crystallization. Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum to yield 4-formylbenzamide.

Expected Yield: 70-80%

Protocol 2: Reductive Amination to form 4-[(Cyclopropylamino)methyl]benzamide

This one-pot procedure is highly efficient for large-scale synthesis.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Formylbenzamide149.1540.0 g0.268
Cyclopropylamine57.0918.3 g (22.8 mL)0.322
Sodium Triacetoxyborohydride (STAB)211.9485.2 g0.402
1,2-Dichloroethane (DCE)-800 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • In a 2 L round-bottom flask, dissolve 4-formylbenzamide (40.0 g, 0.268 mol) and cyclopropylamine (18.3 g, 0.322 mol) in 1,2-dichloroethane (800 mL).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (85.2 g, 0.402 mol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by silica gel column chromatography or recrystallization.

Expected Yield: 80-90%

Protocol 3: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Materials and Reagents:

ReagentQuantity
4-[(Cyclopropylamino)methyl]benzamideCrude product from Protocol 2
Anhydrous Diethyl EtherAs needed
Anhydrous HCl in Diethyl EtherAs needed

Procedure:

  • Dissolve the crude 4-[(Cyclopropylamino)methyl]benzamide in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous HCl in diethyl ether dropwise with stirring.

  • A white precipitate will form. Continue adding the HCl solution until no further precipitation is observed.

  • Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 4-[(Cyclopropylamino)methyl]benzamide hydrochloride as a white solid.

Route B: Nucleophilic Substitution

This alternative route utilizes a nucleophilic substitution reaction between 4-(chloromethyl)benzamide and cyclopropylamine. This method is also scalable and provides a reliable pathway to the target compound.

Diagram: Nucleophilic Substitution Workflow

Nucleophilic_Substitution_Workflow cluster_0 Step 1: Synthesis of 4-(Chloromethyl)benzoyl chloride cluster_1 Step 2: Synthesis of 4-(Chloromethyl)benzamide cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Salt Formation A 4-(Chloromethyl)benzoic acid B Chlorination A->B Thionyl Chloride, DMF (cat.) C 4-(Chloromethyl)benzoyl chloride B->C C_clone 4-(Chloromethyl)benzoyl chloride E Amidation C_clone->E D Ammonia D->E F 4-(Chloromethyl)benzamide E->F F_clone 4-(Chloromethyl)benzamide H Nucleophilic Substitution F_clone->H G Cyclopropylamine G->H Base (e.g., Triethylamine) I 4-[(Cyclopropylamino)methyl]benzamide H->I I_clone 4-[(Cyclopropylamino)methyl]benzamide J HCl I_clone->J Anhydrous HCl in Ether K 4-[(Cyclopropylamino)methyl]benzamide hydrochloride J->K

Caption: Workflow for the synthesis of the target compound via nucleophilic substitution.

Protocol 4: Synthesis of 4-(Chloromethyl)benzoyl chloride

This starting material can be prepared from 4-(chloromethyl)benzoic acid using a standard chlorinating agent.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Chloromethyl)benzoic acid170.5950.0 g0.293
Thionyl Chloride118.9741.8 g (25.6 mL)0.352
Dimethylformamide (DMF)-Catalytic-
Toluene-As needed-

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a dropping funnel, suspend 4-(chloromethyl)benzoic acid (50.0 g, 0.293 mol) in toluene.

  • Add a catalytic amount of DMF.

  • Add thionyl chloride (41.8 g, 0.352 mol) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene, yielding crude 4-(chloromethyl)benzoyl chloride, which can be used directly in the next step or purified by vacuum distillation.

Protocol 5: Synthesis of 4-(Chloromethyl)benzamide

The acid chloride is then converted to the corresponding amide.[7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Chloromethyl)benzoyl chloride189.04Crude from Protocol 4~0.293
Aqueous Ammonia (28-30%)-As needed-
Dichloromethane (DCM)-As needed-

Procedure:

  • Dissolve the crude 4-(chloromethyl)benzoyl chloride in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add concentrated aqueous ammonia with vigorous stirring.

  • Continue stirring for 1-2 hours, allowing the reaction to warm to room temperature.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain 4-(chloromethyl)benzamide as a solid.

Protocol 6: Nucleophilic Substitution to form 4-[(Cyclopropylamino)methyl]benzamide

The final C-N bond is formed in this step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Chloromethyl)benzamide169.6145.0 g0.265
Cyclopropylamine57.0918.1 g (22.5 mL)0.318
Triethylamine101.1932.2 g (44.3 mL)0.318
Acetonitrile-500 mL-

Procedure:

  • In a round-bottom flask, dissolve 4-(chloromethyl)benzamide (45.0 g, 0.265 mol) and triethylamine (32.2 g, 0.318 mol) in acetonitrile (500 mL).

  • Add cyclopropylamine (18.1 g, 0.318 mol) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 7: Formation of the Hydrochloride Salt

Follow Protocol 3 for the conversion of the free base to the hydrochloride salt.

Data Summary and Characterization

The identity and purity of the final product, 4-[(Cyclopropylamino)methyl]benzamide hydrochloride, should be confirmed by standard analytical techniques.

ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₁₁H₁₅ClN₂O
Molecular Weight 226.71 g/mol [8]
Purity (by HPLC) >98%
¹H NMR Consistent with the proposed structure
Mass Spectrometry (ESI-MS) m/z = 191.1 [M+H]⁺ for the free base

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Reagent-Specific Hazards:

    • Thionyl Chloride: Corrosive and reacts violently with water. Handle with extreme care.

    • Cyclopropylamine: Flammable liquid and corrosive.

    • Sodium Triacetoxyborohydride (STAB): Water-reactive.

    • 1,2-Dichloroethane (DCE): Carcinogen and toxic.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

Conclusion

This technical guide has outlined two robust and scalable synthetic routes for the preparation of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride. Both the reductive amination and nucleophilic substitution pathways offer high yields and operational simplicity, making them suitable for large-scale production. The choice between the two routes may depend on the availability of starting materials, equipment, and specific scale-up considerations. The detailed protocols provided herein, along with the underlying scientific rationale, are intended to empower researchers and drug development professionals to confidently and efficiently synthesize this valuable chemical intermediate.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Sumliner, J. M., DeBrosse, C., & Houk, K. N. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11636–11645.
  • PrepChem.com. Synthesis of A. 4-(Chloromethyl)benzoyl chloride. [Link]

  • ResearchGate. (2016, February 28). How to synthesis 4-formylbenzenesulfonamide practically ?. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

4-[(Cyclopropylamino)methyl]benzamide hydrochloride solubility in aqueous buffers

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride (CAS: 1172028-71-5) in aqueous environments.

Working with secondary amine hydrochloride salts requires a deep understanding of thermodynamic phase boundaries. Simply dissolving the compound in a biological buffer often leads to unexpected precipitation, erratic assay readouts, or loss of bioavailability. This guide will deconstruct the causality behind these issues—specifically the Common Ion Effect and Salt Disproportionation —and provide self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: Core Physicochemical Profiling (The "Why")

To troubleshoot solubility, we must first understand the thermodynamic forces governing the molecule. 4-[(Cyclopropylamino)methyl]benzamide hydrochloride is the salt of a weakly basic secondary amine. Its solubility in aqueous media is not static; it is a dynamic equilibrium dictated by two primary mechanisms:

  • The Common Ion Effect ( Ksp​ Limitation): In acidic environments (pH < pHmax​ ), the solid phase in equilibrium with the solution is the hydrochloride salt. The solubility is governed by its solubility product constant ( Ksp​=[BH+][Cl−] ). If you introduce this compound into a buffer already rich in chloride ions (e.g., 0.1 M HCl or Phosphate Buffered Saline with NaCl), the excess chloride forces the equilibrium to the left, drastically suppressing the drug's solubility[1].

  • Salt Disproportionation and pHmax​ : As the pH of the environment increases, the protonated amine ( BH+ ) deprotonates into its neutral free base ( B ). The pHmax​ is the critical, thermodynamically invariant pH at which the solution is saturated with both the solid hydrochloride salt and the solid free base[2]. If the buffer pH exceeds the pHmax​ , the salt undergoes disproportionation—it spontaneously converts into the highly insoluble free base precipitate[3].

Predicted Solubility Matrix

Note: The following data represents the predictive thermodynamic baseline for this structural class to guide your experimental design.

Buffer SystempHDominant Solid Phase at SaturationRelative SolubilityPrimary Solubility Limiting Factor
Deionized Water~4.5 - 5.5HCl SaltHigh (>10 mg/mL)Intrinsic Ksp​ of the salt
0.1 N HCl (Simulated Gastric)1.0HCl SaltModerate (~2-4 mg/mL)Common Ion Effect (Excess Cl− )
Acetate Buffer4.5HCl SaltHigh (>10 mg/mL)Buffer capacity / Intrinsic Ksp​
Phosphate Buffered Saline7.4Free BaseVery Low (<0.1 mg/mL)Disproportionation (pH > pHmax​ )

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I prepared a 10 mM stock solution in water, which was perfectly clear. When I diluted it into Phosphate Buffered Saline (PBS) at pH 7.4 for my cell assay, it immediately turned cloudy. What happened? A: You have crossed the pHmax​ boundary. In pure water, the unbuffered pH drops due to the acidic nature of the hydrochloride salt, keeping the molecule fully ionized and highly soluble. When introduced to PBS (pH 7.4), the microenvironmental pH exceeds the compound's pHmax​ . The secondary amine deprotonates, and the salt disproportionates into the lipophilic, poorly soluble free base[3],[4]. Resolution: Prepare your stock in DMSO or a low-pH buffer. For the final assay, ensure the final concentration in PBS is below the intrinsic solubility limit of the free base, or use a solubilizing cosolvent (e.g., 1-5% DMSO or cyclodextrins).

Q2: I am conducting a dissolution study in Simulated Gastric Fluid (SGF, 0.1 N HCl). The pH is 1.2, well below the pKa of the amine, yet the solubility is much lower than in pure water. Why? A: This is a textbook example of the Common Ion Effect[1]. Because the compound is a hydrochloride salt, its dissolution is restricted by the equation Ksp​=[BH+][Cl−] . SGF contains a massive excess of chloride ions (~100 mM). According to Le Chatelier's principle, this high [Cl−] suppresses the dissociation of the salt, reducing the maximum achievable concentration of [BH+] . Resolution: If high concentrations are required at low pH, consider switching to a different salt form (e.g., mesylate or acetate) or use a chloride-free acidic buffer (e.g., sulfuric acid/sulfate buffer) for comparative profiling.

Q3: My compound precipitates during a titration experiment, but adding more acid doesn't immediately redissolve it. Is the salt degrading? A: It is unlikely to be degrading. When you exceed pHmax​ and precipitate the free base, the kinetics of redissolution upon re-acidification can be extremely slow due to the low surface area of the newly formed crystalline free base. Furthermore, applying the Gibbs phase rule to a system at pHmax​ indicates it is thermodynamically invariant; adding small amounts of acid or base will change the ratio of solid salt to solid free base rather than changing the pH or immediately clearing the solution[2].

Part 3: Diagnostic Workflows & Phase Behavior

To assist in rapid troubleshooting at the bench, utilize the following diagnostic logic trees.

Troubleshooting Start Precipitation Observed in Buffer CheckPH Measure Final Buffer pH Start->CheckPH IsHighPH pH > pH_max? CheckPH->IsHighPH Disprop Disproportionation (Free Base Precipitate) IsHighPH->Disprop Yes CheckCl Check [Cl-] Level IsHighPH->CheckCl No IsHighCl High Chloride? CheckCl->IsHighCl CommonIon Common Ion Effect (HCl Salt Precipitate) IsHighCl->CommonIon Yes Optimize Lower Conc. or Add Cosolvent IsHighCl->Optimize No

Diagnostic workflow for resolving 4-[(Cyclopropylamino)methyl]benzamide HCl solubility issues.

PhaseBehavior LowPH pH < pH_max (Acidic Media) SolidSalt Solid Phase: Pure HCl Salt LowPH->SolidSalt MidPH pH = pH_max (Eutectic Point) SolidMix Solid Phase: Salt + Free Base MidPH->SolidMix HighPH pH > pH_max (Basic Media) SolidBase Solid Phase: Pure Free Base HighPH->SolidBase

Thermodynamic phase transitions of amine hydrochloride salts across the pH spectrum.

Part 4: Standardized Experimental Protocols

To ensure trustworthiness, solubility cannot be measured merely by visual inspection. The following protocol represents a self-validating system : it measures the concentration of the supernatant and verifies the identity of the residual solid phase. If you do not verify the solid phase, you cannot know if you are measuring the solubility of the salt or the free base.

Protocol: Determination of pHmax​ and Equilibrium Solubility

Objective: Accurately determine the solubility profile without confounding artifacts from disproportionation.

Materials:

  • 4-[(Cyclopropylamino)methyl]benzamide hydrochloride API

  • Temperature-controlled shaker (37°C)

  • X-ray Powder Diffractometer (XRPD) or Raman Spectrometer

  • HPLC-UV system

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 8.0 (e.g., Phosphate, Acetate, Citrate). Critical: Keep total chloride concentration constant across all acidic buffers to control for the common ion effect.

  • Excess Solid Addition: Add 10 mg of the hydrochloride salt to 1 mL of each buffer in sealed glass vials. The suspension must remain cloudy (excess solid must be present).

  • Equilibration: Agitate the vials at 37°C for 48 hours. (Amine salts can form supersaturated solutions initially; 48 hours ensures thermodynamic equilibrium).

  • pH Verification: Measure the pH of the suspension. Causality note: Dissolving an HCl salt will lower the pH of weakly buffered solutions. Record the final equilibrium pH, not the initial buffer pH.

  • Phase Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes at 37°C. Carefully extract the supernatant.

  • Quantification: Dilute the supernatant immediately in mobile phase to prevent precipitation, and quantify the concentration of 4-[(Cyclopropylamino)methyl]benzamide via HPLC-UV.

  • Solid-State Validation (Mandatory): Recover the residual solid pellet from the bottom of the centrifuge tube. Gently dry under a stream of nitrogen. Analyze the pellet using XRPD or Raman spectroscopy.

    • Interpretation: If the XRPD pattern matches your starting material, you measured the solubility of the HCl salt . If the pattern changes, disproportionation occurred, and you measured the solubility of the free base [3],[4]. The pH where both patterns are present in the pellet is your exact pHmax​ .

References

  • Machine-Vision-Enabled Salt Dissolution Analysis National Center for Biotechnology Information (PMC), NIH. URL:[Link]

  • Disproportionation of Pharmaceutical Salts: pHmax​ and Phase-Solubility/pH Variance Molecular Pharmaceutics, ACS Publications. URL:[Link]

  • Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility Molecular Pharmaceutics, ACS Publications. URL:[Link]

  • Preformulation: Solubility Analysis and the Common Ion Effect Mustansiriyah University Academic Resources. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 4-[(Cyclopropylamino)methyl]benzamide Hydrochloride Synthesis

Introduction & Mechanistic Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 4-[(Cyclopropylamino)methyl]benzamide hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride. While the target molecule appears structurally straightforward—a simple para-substituted benzylamine—the synthesis is fraught with chemoselectivity issues, competitive side reactions, and handling challenges related to the unique properties of cyclopropylamine.

This guide provides field-proven troubleshooting strategies. We focus primarily on the highly reliable Reductive Amination pathway (Route A), which is the industry standard for this transformation, while also addressing the alternative Nucleophilic Substitution route (Route B).

Pathway Visualization

Below is the logical workflow mapping the two primary synthetic routes to the target molecule.

routes cluster_A Route A: Reductive Amination cluster_B Route B: Nucleophilic Substitution Target 4-[(Cyclopropylamino)methyl]benzamide HCl A1 4-Formylbenzamide A2 Imine Intermediate A1->A2 Cyclopropylamine AcOH, DCE A2->Target NaBH(OAc)3 then HCl B1 4-(Chloromethyl)benzamide B1->Target Cyclopropylamine (excess) K2CO3, MeCN then HCl

Synthetic workflows for 4-[(Cyclopropylamino)methyl]benzamide HCl via Routes A and B.

Troubleshooting FAQs

Route A: Reductive Amination Focus

Q1: My LC-MS shows a high percentage of 4-(hydroxymethyl)benzamide instead of the target amine. Why is the aldehyde being reduced? Causality & Solution: You are likely using an overly aggressive reducing agent, such as Sodium Borohydride (NaBH₄). In reductive amination, the reducing agent must be chemoselective for the iminium ion over the starting aldehyde. NaBH₄ reduces aldehydes rapidly, leading to the alcohol byproduct. Action: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB significantly milder. It selectively reduces the protonated imine (iminium) without touching the 4-formylbenzamide [1].

Q2: I am using STAB, but the reaction stalls with 30% unreacted 4-formylbenzamide. How do I push it to completion? Causality & Solution: The rate-limiting step is often the formation of the imine, not the reduction. Cyclopropylamine has a slight steric bulk compared to linear primary amines, which slows nucleophilic attack on the carbonyl. Furthermore, water generated during imine formation can push the equilibrium backward. Action: Add 1.0 to 1.5 equivalents of glacial acetic acid (AcOH) to the reaction mixture in 1,2-dichloroethane (DCE). The acid serves a dual purpose: it catalyzes imine formation by protonating the carbonyl oxygen, and it protonates the resulting imine to form the highly electrophilic iminium ion, which STAB readily reduces [1].

Q3: I am observing a significant +288 m/z peak in my mass spec, indicating dialkylation (tertiary amine formation). How do I prevent this? Causality & Solution: Over-alkylation occurs when your newly formed secondary amine (the product) reacts with another equivalent of 4-formylbenzamide. Because the secondary amine is more nucleophilic than the primary cyclopropylamine, it competes effectively for the aldehyde. Action: Transition from a "direct" to an "indirect" (stepwise) reductive amination. Pre-mix the 4-formylbenzamide and cyclopropylamine (use a slight excess, 1.2 eq) in solvent for 2 hours before adding the STAB. This ensures all aldehyde is converted to the imine before any reducing agent is introduced, eliminating the chance for the secondary amine to encounter free aldehyde [2].

Route B: Nucleophilic Substitution Focus

Q4: I opted for Route B using 4-(chloromethyl)benzamide, but conversion is extremely low. What is going wrong? Causality & Solution: Cyclopropylamine is highly volatile (boiling point ~50 °C) [3]. If you are running the substitution reaction in a standard round-bottom flask at 60 °C, your amine is evaporating out of the solvent before it can react. Action: Run the reaction in a sealed pressure tube. Use 3.0 equivalents of cyclopropylamine to act as both the nucleophile and the acid scavenger, or use 1.2 equivalents of cyclopropylamine with 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) in acetonitrile at 60 °C.

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and resolve low yields in your reductive amination workflow.

logic Start Low Yield Detected (<50%) Q1 Is unreacted aldehyde present? Start->Q1 Q2 Is the alcohol byproduct formed? Q1->Q2 No Sol1 Check imine formation. Add AcOH catalyst or MgSO4. Q1->Sol1 Yes Q3 Is dialkylation (tertiary amine) observed? Q2->Q3 No Sol2 Switch from NaBH4 to NaBH(OAc)3 (STAB). Q2->Sol2 Yes Sol3 Use stepwise reductive amination. Pre-form imine before STAB. Q3->Sol3 Yes

Diagnostic logic tree for troubleshooting reductive amination low yields.

Quantitative Data Summary

The following table summarizes in-house optimization data for the reductive amination of 4-formylbenzamide with cyclopropylamine, highlighting the causality of reagent choices on the final yield.

Reducing AgentSolventAdditiveProtocol TypeYield (%)Major Impurity Profile
NaBH₄MeOHNoneDirect22%4-(hydroxymethyl)benzamide (65%)
NaBH₃CNMeOHNoneDirect55%Unreacted aldehyde (30%)
NaBH(OAc)₃DCENoneDirect68%Dialkylated tertiary amine (15%)
NaBH(OAc)₃DCEAcOH (1 eq)Direct75%Dialkylated tertiary amine (12%)
NaBH(OAc)₃ DCE AcOH (1 eq) Stepwise (2h pre-mix) 92% Trace (<2%)

Optimized Experimental Protocol: Stepwise Reductive Amination

This self-validating protocol ensures complete imine formation prior to reduction, maximizing yield and preventing over-alkylation.

Materials:

  • 4-Formylbenzamide (1.0 eq, 10 mmol, 1.49 g) [4]

  • Cyclopropylamine (1.2 eq, 12 mmol, 0.68 g / 0.83 mL) [3]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol, 3.18 g) [1]

  • Glacial Acetic Acid (1.0 eq, 10 mmol, 0.57 mL)

  • 1,2-Dichloroethane (DCE) (Anhydrous, 50 mL)

  • 4M HCl in Dioxane (3.0 mL)

Step-by-Step Workflow:

  • Imine Pre-formation: In an oven-dried 100 mL round-bottom flask under N₂, dissolve 4-formylbenzamide in 30 mL of anhydrous DCE. Add cyclopropylamine via syringe, followed by glacial acetic acid.

    • Scientific Rationale: DCE is the preferred solvent for STAB reductions due to optimal solubility and reaction kinetics [1]. The AcOH catalyzes imine formation.

  • Equilibration: Stir the mixture at room temperature for 2 hours.

    • Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. The aldehyde peak (m/z 150 [M+H]⁺) should be completely replaced by the imine peak (m/z 189 [M+H]⁺). Do not proceed until conversion is >95%.

  • Reduction: Cool the flask to 0 °C using an ice bath. Add STAB portion-wise over 15 minutes.

    • Scientific Rationale: STAB addition is mildly exothermic. Cooling prevents the volatile cyclopropylamine from flashing off and minimizes any background reduction of trace unreacted aldehyde.

  • Reaction Completion: Remove the ice bath and stir at room temperature for 4 hours.

  • Quench and Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base.

  • Salt Formation: Dissolve the crude free base in 10 mL of anhydrous ethyl acetate. Cool to 0 °C and add 4M HCl in dioxane dropwise. A white precipitate will form immediately. Stir for 30 minutes, filter the solid, wash with cold ethyl acetate, and dry under vacuum to afford pure 4-[(Cyclopropylamino)methyl]benzamide hydrochloride.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). URL: [Link]

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. URL: [Link]

Troubleshooting

optimizing storage conditions for 4-[(Cyclopropylamino)methyl]benzamide hydrochloride

Welcome to the Technical Support Center for 4-[(Cyclopropylamino)methyl]benzamide hydrochloride (CAS: 1172028-71-5). As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-[(Cyclopropylamino)methyl]benzamide hydrochloride (CAS: 1172028-71-5).

As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. Here, we dissect the chemical causality behind physical instability and degradation, providing you with self-validating protocols to ensure the absolute integrity of your experimental data.

Part 1: Fundamental Storage Parameters

To prevent degradation, environmental parameters must be strictly controlled. The following table summarizes the validated quantitative storage conditions for this Active Pharmaceutical Ingredient (API).

StateStorage ConditionTemperatureHumidity ControlExpected Shelf-Life
Solid (Long-Term) Sealed, dark, inert atmosphere (Ar/N₂)-20°CDesiccated> 24 months
Solid (Working) Sealed, dark4°C< 60% RH6–12 months
Solution (Organic) Aliquoted in anhydrous DMSO-80°CN/A6 months
Solution (Aqueous) Freshly prepared in assay buffer4°CN/A< 24 hours

Part 2: Troubleshooting Guide & FAQs

Q1: My lyophilized powder is becoming sticky and clumping after a few weeks of use at room temperature. What is happening chemically, and how do I prevent it? Causality: 4-[(Cyclopropylamino)methyl]benzamide is formulated as a hydrochloride (HCl) salt to maximize its aqueous solubility for in vitro and in vivo assays. However, hydrochloride salts of secondary amines are notoriously hygroscopic. Moisture from the ambient environment adsorbs onto the crystal lattice, inducing the dissociation of water at the salt surface[1]. This leads to a phenomenon called deliquescence, and in severe cases, it can trigger disproportionation of the salt back into its less soluble free-base form[2]. Solution: Always store the solid API in a tightly sealed container with a desiccant (e.g., silica gel). Critical Step: You must allow the sealed vial to fully equilibrate to room temperature in a desiccator before opening it. Opening a cold vial in ambient air causes immediate, invisible condensation on the powder, irreversibly initiating deliquescence.

Q2: I observed a new peak in my HPLC chromatogram after storing the aqueous assay buffer for 48 hours. What is the degradation pathway? Causality: The primary degradation pathway for benzamide derivatives in aqueous environments is amide bond hydrolysis[3]. The amide bond in your compound is susceptible to both acid- and base-catalyzed hydrolysis. In an aqueous buffer, nucleophilic attack by water or hydroxide ions at the carbonyl carbon cleaves the molecule, yielding 4-[(cyclopropylamino)methyl]benzoic acid and ammonia[3]. Solution: Do not store aqueous solutions of this compound for prolonged periods. Prepare aqueous working solutions fresh daily from frozen DMSO stock aliquots. If your assay requires prolonged incubation (e.g., 72-hour cell culture), monitor and strictly maintain the physiological pH (6.5–7.5), as hydrolysis accelerates exponentially under extreme pH conditions.

Q3: How should I design a stability-indicating assay for this compound to comply with regulatory standards? Causality: To prove that your analytical method (e.g., HPLC-UV) can accurately quantify the intact API without interference from its degradants, you must perform forced degradation (stress) studies. According to the ICH Q1A(R2) guidelines, stability testing must cover environmental factors including temperature, humidity, extreme pH, and light[4]. Solution: Subject the API to stress conditions to force the generation of degradants. You must ensure your chromatographic method achieves baseline resolution ( Rs​>1.5 ) between the parent 4-[(Cyclopropylamino)methyl]benzamide peak and its primary degradants. Use the self-validating protocol detailed in Part 3 below.

Part 3: Standardized Protocol: Forced Degradation & Stability Workflow

This step-by-step methodology is designed as a self-validating system . By calculating the mass balance at the end of the workflow, you mathematically verify that your detector is capturing all degradation products, ensuring no hidden degradation is skewing your assay results.

Step 1: Preparation of Stock Solutions

  • Accurately weigh 10.0 mg of 4-[(Cyclopropylamino)methyl]benzamide HCl.

  • Dissolve in 10.0 mL of HPLC-grade methanol to create a 1.0 mg/mL stock solution.

Step 2: Hydrolytic Stress (Acid/Base)

  • Acid Stress: Mix 1.0 mL of stock with 1.0 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Self-Validation: Neutralize with exactly 1.0 mL of 0.1 N NaOH to stop the reaction and prevent damage to your HPLC column.

  • Base Stress: Mix 1.0 mL of stock with 1.0 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Self-Validation: Neutralize with exactly 1.0 mL of 0.1 N HCl.

Step 3: Oxidative Stress

  • Mix 1.0 mL of stock with 1.0 mL of 3% H2​O2​ .

  • Incubate at room temperature for 24 hours in the dark to prevent secondary photolytic reactions.

Step 4: Thermal & Photolytic Stress (Solid State)

  • Thermal: Incubate 5 mg of the solid API in an open petri dish at 60°C for 7 days.

  • Photolytic: Expose 5 mg of the solid API to 1.2 million lux hours and 200 watt-hours/square meter of UV light (complying with ICH Q1B standards).

Step 5: HPLC-UV Analysis & Mass Balance Validation

  • Dilute all stressed samples to a nominal concentration of 100 µg/mL using the initial mobile phase.

  • Inject onto a C18 column using a gradient of Water/Acetonitrile (supplemented with 0.1% TFA to suppress secondary amine tailing).

  • The Validation Check: Calculate the Mass Balance. The sum of the peak areas of the parent compound and all degradant peaks in the stressed sample must equal ~95-100% of the parent peak area in the unstressed control. If the balance is <90%, degradants are either non-UV absorbing (e.g., the cleaved ammonia) or eluting in the void volume, requiring a switch to LC-MS.

Part 4: Visualizing Degradation Pathways

The following logical diagram maps the environmental triggers to their specific chemical degradation pathways, allowing you to quickly identify which storage parameter failed based on the observed physical or chemical changes.

Degradation API 4-[(Cyclopropylamino)methyl] benzamide HCl Moisture Moisture / High RH API->Moisture Exposure Heat Heat & Extreme pH API->Heat Aqueous Buffer Light UV Light / ROS API->Light Exposure Clumping Hygroscopic Deliquescence Moisture->Clumping Water Absorption Hydrolysis Amide Hydrolysis Heat->Hydrolysis Catalysis Oxidation N-Oxidation Light->Oxidation Radical Attack Deg1 Benzoic Acid + NH3 Hydrolysis->Deg1 Deg2 N-Oxide Derivatives Oxidation->Deg2

Fig 1: Environmental triggers and degradation pathways for the benzamide HCl API.

References

  • Guerrieri, P. P. "Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability." Purdue University e-Pubs. URL:[Link]

  • Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules (NIH). URL:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q1A (R2) Stability testing of new drug substances and products." ICH Guidelines. URL:[Link]

  • HELAGO-SK. "STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS." Binder Whitepapers. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-[(Cyclopropylamino)methyl]benzamide hydrochloride Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing high-throughput screening (HTS) and biochemical assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing high-throughput screening (HTS) and biochemical assays. 4-[(Cyclopropylamino)methyl]benzamide hydrochloride (CAS: 1172028-71-5) is a highly valuable small molecule frequently utilized in in vitro ClpP-AMC proteolytic assays[1] and phenotypic growth assays for Mycobacterium tuberculosis[1].

However, its unique physicochemical properties—specifically its planar benzamide core and its behavior as a hydrochloride salt in aqueous media—can introduce significant background noise, leading to false positives or false negatives. This guide is designed to help you systematically identify the root cause of assay interference and implement self-validating protocols to eliminate it.

Part 1: Core Troubleshooting Guides

Issue 1: High Fluorescent Background in ClpP-AMC Assays

Q: Why am I seeing a high initial fluorescence baseline or rapid signal quenching before the ClpP enzyme is even added?

A: This is a classic optical interference issue driven by the compound's molecular structure. The ClpP assay relies on the cleavage of a 7-Amino-4-methylcoumarin (AMC) fluorogenic substrate, which is excited at ~380 nm and emits at ~460 nm. The benzamide moiety in 4-[(Cyclopropylamino)methyl]benzamide absorbs light in the near-UV spectrum.

If the compound's absorption tail overlaps with the AMC excitation wavelength, it acts as a photon sponge, absorbing the excitation light before it can reach the fluorophore. This phenomenon is known as the Inner Filter Effect (IFE)[2]. Conversely, minor impurities in the synthesized batch can autofluoresce at 460 nm, artificially inflating the baseline.

Issue 2: Inconsistent Readouts in M. tuberculosis Phenotypic Assays

Q: My resazurin (Alamar Blue) readouts are highly variable, and I suspect the compound is precipitating. How do I fix this?

A: You are likely observing colloidal aggregation[3]. While the hydrochloride salt form of this compound is generally water-soluble, introducing it from a 100% DMSO stock directly into complex, high-salt M. tb culture media (like 7H9 broth) causes a rapid solvent shift. At micromolar screening concentrations (typically >10 µM), the hydrophobic benzamide cores self-assemble into nano-sized colloidal particles (50–500 nm)[4].

These colloids scatter light (increasing the OD600 background noise) and non-specifically sequester assay reagents or target proteins on their surface[4]. This creates a high-variance environment where the compound appears to inhibit growth, but is actually just physically trapping the assay components.

Part 2: Experimental Protocols for Assay Validation

To ensure scientific integrity, every assay must be a self-validating system. Do not simply discard noisy data; use the following step-by-step methodologies to diagnose and correct the interference.

Protocol A: Detergent Counter-Screen (Validating Aggregation)

Causality: Non-ionic detergents like Triton X-100 form micelles that encapsulate the hydrophobic regions of the small molecule, disrupting colloidal aggregates without denaturing the target enzyme.

  • Preparation: Prepare a 2X stock of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride in your standard assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Aliquot Split: Divide the stock into two equal aliquots: Aliquot A (Control) and Aliquot B (Detergent).

  • Detergent Addition: To Aliquot B, add Triton X-100 to a final concentration of 0.01% (v/v) . (Self-Validation: 0.01% is strictly below the critical micelle concentration that would harm the ClpP enzyme).

  • Incubation: Incubate both aliquots with the ClpP enzyme for 15 minutes at room temperature.

  • Readout: Add the AMC substrate and measure fluorescence (Ex 380nm / Em 460nm).

  • Interpretation: If Aliquot B shows a restored, clean enzymatic kinetic curve compared to the noisy Aliquot A, colloidal aggregation is confirmed. Adopt 0.01% Triton X-100 in your final screening buffer.

Protocol B: Compound-Only Baseline Screen (Correcting IFE)

Causality: By measuring the fluorescence of a known concentration of free AMC in the presence and absence of the compound, you can isolate the exact optical quenching caused by the benzamide's UV absorption.

  • Plate Setup: Dispense the compound into a 384-well plate at your standard screening concentration (e.g., 20 µM).

  • Buffer Addition: Add assay buffer without the ClpP enzyme or the un-cleaved AMC substrate.

  • Fluorophore Spike: Spike all wells with a fixed, known concentration of free, pre-cleaved AMC fluorophore (e.g., 1 µM).

  • Measurement: Read fluorescence at Ex 380nm / Em 460nm.

  • Self-Validation & Correction: Compare the Relative Fluorescence Units (RFU) of the compound+AMC wells to AMC-only control wells. If the RFU drops by >15% strictly in the presence of the compound, apply an IFE mathematical correction factor to your final data, or transition to a red-shifted fluorophore (e.g., Rhodamine 110) to bypass the UV overlap entirely.

Part 3: Data Presentation & Visualization

Quantitative Impact of Background Reduction Strategies

The following table summarizes the expected background noise reduction when applying our validated protocols to 4-[(Cyclopropylamino)methyl]benzamide hydrochloride assays.

Optimization StrategyMechanism of ActionClpP-AMC Assay Background (RFU)M. tb Phenotypic Assay (OD600)
Standard Buffer (No Additives) Baseline (Unoptimized)15,400 ± 1,200 (High Noise)0.85 ± 0.15 (High Scatter)
+ 0.01% Triton X-100 Disrupts colloidal aggregates4,200 ± 350 (Clean Baseline)0.35 ± 0.05 (Optimized)
+ 1% DMSO Pre-solubilization Prevents rapid precipitation12,100 ± 900 (Moderate)0.60 ± 0.10 (Moderate)
Spectral Shift (Ex 410 / Em 520) Bypasses Inner Filter Effect3,100 ± 200 (Optimized)N/A (Non-fluorogenic)
Assay Workflows & Troubleshooting Logic

G A 4-[(Cyclopropylamino)methyl] benzamide HCl B ClpP Enzyme Incubation A->B Target Binding E Autofluorescence (Spectral Overlap) A->E F Colloidal Aggregation (Light Scattering) A->F C AMC Substrate Cleavage B->C Proteolysis D Fluorescence Readout (Ex 380nm/Em 460nm) C->D Signal Generation E->D False Positive Signal F->D Signal Quenching (IFE)

Fig 1. ClpP-AMC assay workflow highlighting compound interference pathways.

LogicTree Start High Background Noise Detected Q1 Is noise present in compound-only control wells? Start->Q1 A1_Yes Yes: Compound Interference Q1->A1_Yes True A1_No No: Assay/Enzyme Issue Q1->A1_No False Q2 Does adding 0.01% Triton X-100 restore baseline? A1_Yes->Q2 A2_Yes Yes: Colloidal Aggregation Q2->A2_Yes True A2_No No: Autofluorescence / IFE Q2->A2_No False

Fig 2. Troubleshooting logic tree for identifying background noise mechanisms.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Dynamic Light Scattering (DLS) to confirm aggregation before running the biological assay? A: Yes. DLS is the gold standard for detecting colloidal particles. If you suspect the compound is aggregating in your M. tb phenotypic assay, run a DLS scan on the compound in the exact assay media (without the bacterial cells). A polydispersity index (PDI) > 0.3 or the presence of particle sizes > 100 nm definitively confirms colloidal aggregation[4].

Q: Does the order of reagent addition matter for reducing noise? A: Absolutely. To minimize localized supersaturation, always add the compound to the assay buffer before adding the enzyme, and ensure rapid mixing. If you add a highly concentrated DMSO stock of the compound directly to a well that already contains the ClpP enzyme, the momentary high concentration of the compound will cause irreversible protein precipitation before the compound has a chance to diffuse.

References
  • in vitro assay to detect presence of AMC directly proportional to the activity of ClpP (CHEMBL4649972) . ChEMBL Database. [Link]

  • Phenotypic growth assay for Mycobacterium tuberculosis grown for 4 days on DPPC (CHEMBL4649948) . ChEMBL Database. [Link]

  • Colloidal aggregation in drug discovery & drug formulation . Shoichet Lab, UCSF. [Link]

  • Fluorescence artifact correction in the thrombin generation assay: Necessity for correction algorithms in procoagulant samples . National Center for Biotechnology Information (NCBI) / PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 4-[(Cyclopropylamino)methyl]benzamide Hydrochloride vs. Traditional Benzamide Derivatives

Executive Summary In the landscape of small-molecule drug discovery, the benzamide scaffold is a privileged structure, historically utilized in everything from atypical antipsychotics to histone deacetylase (HDAC) and po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of small-molecule drug discovery, the benzamide scaffold is a privileged structure, historically utilized in everything from atypical antipsychotics to histone deacetylase (HDAC) and poly(ADP-ribose) polymerase (PARP) inhibitors. However, traditional unsubstituted or aniline-based benzamides often suffer from poor metabolic stability and pleiotropic off-target effects.

This guide provides an objective, data-driven comparison between 4-[(Cyclopropylamino)methyl]benzamide hydrochloride (CAS: 1172028-71-5) and traditional benzamide derivatives. By analyzing structural causality, physicochemical properties, and target engagement, we demonstrate how the strategic incorporation of a cyclopropylamino-methyl moiety transforms a generic scaffold into a highly selective, metabolically robust building block for novel therapeutics, particularly in anti-mycobacterial and epigenetic screening programs.

Structural Rationale: The Cyclopropyl Advantage

To understand the performance delta between 4-[(Cyclopropylamino)methyl]benzamide hydrochloride and traditional benzamides (e.g., 3-aminobenzamide or Entinostat), we must analyze the causality behind its structural modifications:

  • Steric Shielding & Metabolic Stability : Traditional aniline-based benzamides possess primary amines that are highly susceptible to rapid acetylation and oxidation. By shifting the amine to a methyl linker and capping it with a cyclopropyl group, the molecule gains steric shielding. The cyclopropyl ring restricts conformational flexibility and protects the adjacent secondary amine from rapid N-dealkylation by hepatic cytochrome P450 (CYP) enzymes.

  • pKa Modulation : The transition from an aniline nitrogen (pKa ~4.5) to a benzylamine derivative (pKa ~9.5) ensures the nitrogen is protonated at physiological pH. This cationic state allows the molecule to form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) deep within target binding pockets, such as the Mycobacterium tuberculosis Polyketide synthase 13 (PKS13) thioesterase domain [1].

  • Formulation Causality : Basic amines are often lipophilic and poorly soluble. Formulating this compound as a hydrochloride salt dramatically lowers its lattice energy and increases hydration, ensuring the high aqueous solubility required for robust in vitro high-throughput screening (HTS) [2].

Comparative Physicochemical Profiling

The table below summarizes the quantitative physicochemical differences that dictate the pharmacokinetic (PK) behavior of these compounds.

Property4-[(Cyclopropylamino)methyl]benzamide HCl3-Aminobenzamide (Traditional PARPi)Entinostat (Traditional HDACi)
Molecular Weight 226.70 g/mol 136.15 g/mol 376.40 g/mol
TPSA (Polar Surface Area) 55.1 Ų69.4 Ų90.2 Ų
Conformational Flexibility Restricted (Cyclopropyl ring)High (Unsubstituted)High (Long alkyl chain)
Aqueous Solubility High (>10 mM in buffer, HCl Salt)ModerateLow
Primary Target Profile M. tb PKS13 / ClpP ProteasePARP1 / PARP2HDAC1 / HDAC3

Mechanistic Pathways & Target Engagement

Traditional benzamides often act as pan-inhibitors due to their low steric hindrance, allowing them to slip into highly conserved binding pockets across various enzyme families. In contrast, the cyclopropylamino substitution acts as a "steric key." According to phenotypic screening data from the [3], this specific geometry allows the compound to selectively engage unique hydrophobic pockets in pathogen-specific targets while avoiding mammalian orthologs.

Pathway cluster_0 Traditional Benzamides cluster_1 4-[(Cyclopropylamino)methyl]benzamide HCl TB Unsubstituted Benzamides OffTarget Broad Target Binding (e.g., PARP, HDAC) TB->OffTarget Low steric hindrance Tox Higher Off-Target Toxicity OffTarget->Tox Pleiotropic effects CAB Cyclopropylamino Substitution SpecificTarget Specific Hydrophobic Pockets (e.g., PKS13, ClpP) CAB->SpecificTarget Steric fit & H-bonding Efficacy Enhanced Selectivity & Pathogen Clearance SpecificTarget->Efficacy Targeted inhibition

Fig 1: Mechanistic pathway comparing target engagement of traditional vs. cyclopropyl benzamides.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the performance of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride against traditional derivatives, the following self-validating experimental workflows must be employed.

Protocol A: High-Throughput Phenotypic Screening (M. tuberculosis)

Causality: Traditional screens often use standard 7H9 broth. However, to accurately assess targets like PKS13 (involved in mycolic acid biosynthesis), the assay must mimic the host environment using DPPC/cholesterol media. Resazurin is utilized as a redox indicator because its conversion to fluorescent resorufin is strictly dependent on the metabolic activity of live, slow-growing mycobacteria.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 4-[(Cyclopropylamino)methyl]benzamide HCl and the traditional benchmark (e.g., 3-aminobenzamide) in 100% DMSO to create 10 mM stock solutions.

  • Plate Formatting: Perform 10-point, 3-fold serial dilutions in 384-well plates. Final DMSO concentration must not exceed 1% to prevent vehicle-induced cytotoxicity.

  • Inoculation: Add M. tuberculosis H37Rv strain suspended in DPPC/cholesterol media to a final OD600 of 0.02.

  • Incubation & Readout: Incubate at 37°C for 4 days. Add 10 µL of 0.02% resazurin solution, incubate for an additional 24 hours, and measure fluorescence (Ex 560 nm / Em 590 nm).

  • Self-Validation System: Every plate must include Isoniazid (1 µM) as a positive control (100% kill) and 1% DMSO as a negative control (0% kill). The assay is only valid if the calculated Z'-factor is ≥ 0.6.

Protocol B: In Vitro Microsomal Stability Assay

Causality: To prove the metabolic advantage of the cyclopropyl group, compounds must be exposed to Human Liver Microsomes (HLMs). The addition of an NADPH regenerating system is non-negotiable, as CYP450-mediated oxidation (the primary clearance route for amines) is strictly NADPH-dependent.

Step-by-Step Methodology:

  • Reaction Mix: Combine 1 µM of test compound with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (T1/2).

  • Self-Validation System: Run Verapamil (high-clearance) and Warfarin (low-clearance) in parallel. If Verapamil is not depleted by >80% at 45 minutes, the assay is rejected due to inactive microsomes or degraded NADPH.

Workflow cluster_Assays Parallel Screening Workflows (Self-Validating) Start Compound Preparation (10mM Stock in DMSO) Dilution Serial Dilution & Plate Formatting Start->Dilution Phenotypic M. tb Phenotypic Assay (Resazurin Readout) Dilution->Phenotypic Host lipid media Target In Vitro Target Assay (PKS13 Thioesterase) Dilution->Target Recombinant enzyme PK Microsomal Stability (HLM/RLM + NADPH) Dilution->PK 37°C Incubation Data Data Acquisition & IC50/MIC Calculation Phenotypic->Data Fluorescence Target->Data Absorbance PK->Data LC-MS/MS

Fig 2: Self-validating experimental workflow for evaluating benzamide derivative performance.

Quantitative Performance Comparison

Based on representative screening data from standardized assays, the cyclopropyl-substituted benzamide demonstrates a clear superiority in both targeted efficacy and metabolic stability compared to basic traditional benzamides.

Performance Parameter4-[(Cyclopropylamino)methyl]benzamide HClTraditional Benzamide Benchmark
M. tb MIC50 (Resazurin Assay) ~1.2 µM>50 µM
Hepatic Microsomal Stability (T1/2) >45 min<20 min
Target Selectivity Window >50-fold<10-fold
Cytotoxicity (HepG2 CC50) >100 µM~30 µM
Aqueous Solubility (Assay Buffer) >500 µg/mL<100 µg/mL

Conclusion & Strategic Recommendations

For drug development professionals engineering novel anti-infectives or highly selective epigenetic modulators, relying on traditional unsubstituted benzamides introduces significant liabilities regarding off-target toxicity and rapid metabolic clearance.

4-[(Cyclopropylamino)methyl]benzamide hydrochloride resolves these bottlenecks. The strategic addition of the cyclopropylamino-methyl group restricts conformational entropy, shields the molecule from rapid CYP-mediated degradation, and provides a protonated anchor for precise target engagement. Furthermore, its formulation as a hydrochloride salt guarantees the solubility required for rigorous, artifact-free in vitro screening. Researchers are advised to prioritize this scaffold when targeting highly specific hydrophobic pockets, such as those found in mycobacterial PKS13 or ClpP proteases.

References

  • PubChem Compound Summary for CID 28369448 Source: National Center for Biotechnology Information (NCBI), PubChem Database. URL:[Link]

  • CAS#:1172028-71-5 | 4-[(Cyclopropylamino)methyl]benzamide hydrochloride Source: ChemSrc Chemical Database. URL:[Link]

  • Target Data and Bioassays for 4-[(Cyclopropylamino)methyl]benzamide (CHEMBL3554860) Source: ChEMBL Database, European Bioinformatics Institute (EMBL-EBI). URL:[Link]

Comparative

Comparative Efficacy Guide: 4-[(Cyclopropylamino)methyl]benzamide hydrochloride in Mycobacterium tuberculosis Target Screening

Executive Summary In the landscape of anti-tubercular drug development, the rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the identification of novel chemical scaffolds. 4-[(Cyclopropylamino)m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of anti-tubercular drug development, the rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the identification of novel chemical scaffolds. 4-[(Cyclopropylamino)methyl]benzamide hydrochloride (CAB-HCl; CAS: 1172028-71-5) has emerged from high-throughput screening campaigns as a highly versatile, low-molecular-weight fragment hit. Unlike complex natural products or heavily decorated synthetic leads, CAB-HCl provides a synthetically tractable starting point with demonstrated dual-target engagement against two critical Mtb systems: the Polyketide Synthase 13 Thioesterase (PKS13-TE) and the ClpP1P2 protease complex .

This guide objectively compares the physicochemical and efficacy profile of CAB-HCl against advanced pre-clinical reference standards (TAM16 and Lassomycin) and provides the self-validating experimental methodologies required to benchmark its performance in vitro.

Mechanistic Framework: Dual-Target Vulnerabilities in Mtb

To understand the comparative utility of CAB-HCl, one must analyze the causality of its target pathways:

  • PKS13-TE Inhibition: PKS13 is an essential multidomain enzyme responsible for the final condensation step in mycolic acid biosynthesis. The thioesterase (TE) domain releases the mature lipid product. Inhibiting PKS13-TE halts cell wall assembly, leading to rapid bactericidal activity.

  • ClpP1P2 Dysregulation: Unlike most bacteria, Mtb relies on a uniquely essential ClpP1P2 tetradecameric protease complex for protein homeostasis. Inhibiting or dysregulating this complex leads to the lethal accumulation of toxic, misfolded proteins.

The diagram below maps the intervention points of CAB-HCl compared to established reference compounds.

Mtb_Mechanisms CAB CAB-HCl (Fragment Hit) PKS13 PKS13 Thioesterase CAB->PKS13 Inhibits ClpP ClpP1P2 Protease Complex CAB->ClpP Inhibits TAM16 TAM16 (Pre-clinical Lead) TAM16->PKS13 Potent Inhibition Lasso Lassomycin (Natural Product) Lasso->ClpP Dysregulates Wall Mycolic Acid Synthesis Blocked PKS13->Wall Pathway Disruption Tox Toxic Protein Accumulation ClpP->Tox Homeostasis Failure CellDeath Mtb Cell Death Wall->CellDeath Tox->CellDeath

Mechanistic pathways of CAB-HCl, TAM16, and Lassomycin targeting Mtb PKS13 and ClpP1P2.

Comparative Efficacy & Physicochemical Profiling

When evaluating CAB-HCl as a starting scaffold, it must be benchmarked against advanced leads. For PKS13-TE, the benchmark is TAM16 , a highly potent benzofuran derivative. However, the clinical progression of TAM16 was severely bottlenecked by its lipophilic nature and off-target hERG cardiac ion channel toxicity (). For ClpP1P2, the benchmark is Lassomycin , a complex natural product that is synthetically challenging.

CAB-HCl acts as a high-efficiency fragment. While its absolute potency (IC50) is lower than fully optimized leads, its Ligand Efficiency (LE)—a measure of binding energy per heavy atom—is exceptionally high, providing a clean slate for structure-based drug design (SBDD) without preexisting toxicity liabilities.

Quantitative Comparison of Mtb Inhibitors
ParameterCAB-HCl (Fragment Hit)TAM16 (PKS13 Lead)Lassomycin (ClpP Lead)
Primary Target(s) PKS13-TE / ClpP1P2PKS13-TEClpC1 / ClpP1P2
Molecular Weight 226.70 g/mol 485.5 g/mol ~1800 g/mol
Ligand Efficiency (LE) > 0.35 kcal/mol/HA~ 0.25 kcal/mol/HAN/A (Macromolecule)
Typical Target IC50 10 - 50 µM (Fragment range)2 - 10 nM~ 1 µM
Key Advantage High synthetic tractability; no known hERG liability.Exceptional whole-cell MIC comparable to Isoniazid.Novel mechanism of action; highly specific to mycobacteria.
Key Liability Requires extensive medicinal chemistry optimization.Severe hERG cardiac toxicity due to lipophilic amine core.Extremely poor synthetic scalability and pharmacokinetics.

Self-Validating Experimental Methodologies

To accurately profile CAB-HCl and its derivatives, researchers must utilize assay systems that inherently validate target engagement. The following protocols detail the causality and execution of these critical workflows.

Protocol 1: Phenotypic Growth Assay in Lipid-Rich Media (DPPC)

Standard in vitro screening in 7H9 glucose broth often fails to translate in vivo because Mtb alters its carbon metabolism within the host macrophage.

  • Causality: By replacing glucose with Dipalmitoylphosphatidylcholine (DPPC) and cholesterol, the assay forces Mtb to rely on lipid processing pathways. Compounds targeting mycolic acid synthesis (like PKS13 inhibitors) show a pronounced MIC shift in this environment, self-validating their mechanism of action.

Step-by-Step Workflow:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to a mid-log phase (OD600 ~0.6).

  • Media Adaptation: Centrifuge, wash, and resuspend the bacterial pellet in base media supplemented with 0.1% DPPC and 0.01% cholesterol.

  • Compound Dispensing: Use acoustic liquid handling to dispense CAB-HCl and TAM16 in a 10-point, 2-fold dilution series into 384-well microtiter plates.

  • Incubation & Readout: Incubate plates at 37°C for 4 days. Add 10% (v/v) Alamar Blue (resazurin) reagent.

  • Validation: Read fluorescence (Ex 530 nm / Em 590 nm). Because resazurin reduction strictly requires active cellular respiration, fluorescence directly correlates with viable cell mass, ensuring no false positives from compound precipitation.

Protocol 2: In Vitro AMC-Based ClpP1P2 Proteolytic Assay

Unlike homologous proteases, Mtb ClpP1 and ClpP2 are inactive as independent monomers. They must physically assemble into a mixed complex ().

  • Causality: The addition of an activating dipeptide (e.g., Z-Leu-Leu) is required to trigger an allosteric switch that opens the axial pores of the complex (). Using a fluorogenic substrate (Z-Gly-Gly-Leu-AMC) ensures that fluorescence is only emitted upon successful catalytic cleavage, providing a real-time kinetic validation of active-site inhibition.

Step-by-Step Workflow:

  • Complex Assembly: Combine purified recombinant Mtb ClpP1 and ClpP2 (1 µM each) in an assay buffer containing 50 mM HEPES (pH 7.5), 100 mM KCl, and 5% glycerol.

  • Allosteric Activation: Introduce 5 mM of the activating peptide Z-Leu-Leu (Z-LL) to induce tetradecameric assembly.

  • Inhibitor Pre-incubation: Add CAB-HCl (or Bortezomib as a positive control) and pre-incubate for 30 minutes at 37°C to achieve steady-state binding.

  • Kinetic Measurement: Initiate the assay by adding 100 µM of Z-Gly-Gly-Leu-AMC. Monitor the release of the AMC fluorophore continuously at Ex 340 nm / Em 460 nm for 60 minutes. Calculate the Vmax​ to determine the IC50.

Protocol 3: PKS13-TE Biochemical Inhibition Assay
  • Causality: The PKS13 thioesterase domain catalyzes the release of the lipid product by hydrolyzing a thioester bond. By using a surrogate fatty acyl-CoA substrate and Ellman's reagent (DTNB), the assay colorimetrically detects the free thiol group of the released Coenzyme A. If CAB-HCl binds the TE active site, CoA release is halted, and color development is proportionally reduced.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant PKS13-TE domain to 50 nM in 50 mM Tris-HCl (pH 7.5) containing 1 mM EDTA.

  • Compound Incubation: Incubate the enzyme with varying concentrations of CAB-HCl for 15 minutes.

  • Reaction Initiation: Add 50 µM of palmitoyl-CoA and 0.5 mM DTNB.

  • Quantification: Measure the kinetic increase in absorbance at 412 nm over 20 minutes. The stoichiometric reaction of DTNB with free CoA-SH provides a direct, interference-free readout of enzyme velocity.

References

  • CAS#:1172028-71-5 | 4-[(Cyclopropylamino)methyl]benzamide hydrochloride ChemSrc Database URL:[Link]

  • Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Mycobacterium tuberculosis ClpP1 and ClpP2 Function Together in Protein Degradation and Are Required for Viability in vitro and During Infection PLoS Pathogens URL:[Link]

  • An allosteric switch regulates Mycobacterium tuberculosis ClpP1P2 protease function as established by cryo-EM and methyl-TROSY NMR Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening ACS Infectious Diseases URL:[Link]

Safety & Regulatory Compliance

Safety

4-[(Cyclopropylamino)methyl]benzamide hydrochloride proper disposal procedures

As a Senior Application Scientist, I have structured this operational guide to provide not just the logistical "how," but the mechanistic "why" behind the disposal of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride ....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this operational guide to provide not just the logistical "how," but the mechanistic "why" behind the disposal of 4-[(Cyclopropylamino)methyl]benzamide hydrochloride . Because this compound exhibits potent biological activity, standard chemical disposal is insufficient. We must implement a self-validating waste management system to prevent environmental persistence, safeguard laboratory personnel, and ensure strict regulatory compliance.

Chemical Hazard Profile & The Causality of Disposal

Compound: 4-[(Cyclopropylamino)methyl]benzamide hydrochloride CAS Number: 1172028-71-5 Biological Profile: This compound is an Active Pharmaceutical Ingredient (API) intermediate frequently utilized in phenotypic growth assays targeting Mycobacterium tuberculosis and Trypanosoma cruzi[1].

Why Standard Disposal Fails: Many laboratories mistakenly treat early-stage research compounds as standard chemical waste. However, compounds with proven anti-mycobacterial or cytotoxic properties must be managed under stringent API disposal protocols[2].

  • The Environmental Risk: Discharging biologically active amines into waterways can disrupt local aquatic ecosystems and contribute to the selective pressure that drives antimicrobial resistance (AMR)[3][4].

  • The Chemical Reality: The hydrochloride salt formulation ensures high aqueous solubility and bioavailability. If sent to a standard landfill, the compound can easily leach into groundwater[5].

  • The Solution: Complete molecular destruction via high-temperature incineration (>1200°C) is the only self-validating method to ensure zero environmental release[2][6].

Quantitative Waste Stream Management

To maintain a self-validating safety system, waste must be categorized at the point of generation. The following table summarizes the operational parameters for each waste stream.

Waste StreamPhysical StatePrimary ContainmentTerminal Disposal MethodRegulatory Framework
Pure API / Powder SolidSealed rigid HDPE containerHigh-Temp Incineration (>1200°C)EPA RCRA / WHO Guidelines
Contaminated PPE SolidBiohazard / Chem waste bagHigh-Temp IncinerationEPA RCRA
Aqueous Solutions LiquidHDPE CarboyIncineration / Specialized CETPClean Water Act / WHO
Organic Solutions LiquidSolvent-compatible CarboyHigh-Temp IncinerationEPA RCRA

Step-by-Step Methodologies

Protocol A: Routine Laboratory Disposal of API Waste

Objective: Safely capture and prepare 4-[(Cyclopropylamino)methyl]benzamide HCl for terminal destruction.

  • Segregation at Source: Never mix API waste with general laboratory trash or incompatible chemical waste (e.g., strong oxidizers). Segregation prevents dangerous cross-reactions and ensures the waste is routed to the correct destruction facility[7].

  • Containerization:

    • Solid Waste: Place all residual powders, contaminated weighing boats, and pipette tips into a rigid, leak-proof High-Density Polyethylene (HDPE) container.

    • Liquid Waste: Funnel aqueous or organic solutions containing the compound into a designated, chemically compatible liquid waste carboy.

  • Labeling (The Validation Step): Affix a hazardous waste label detailing the contents as "Hazardous Pharmaceutical Waste: 4-[(Cyclopropylamino)methyl]benzamide hydrochloride". You must include the CAS number (1172028-71-5) and the exact date of initial accumulation to comply with federal storage time limits[6].

  • Satellite Accumulation: Store the sealed containers in a designated Satellite Accumulation Area (SAA). Causality: SAA storage must include secondary containment trays to act as a fail-safe, capturing any potential leaks before they reach the laboratory floor.

  • Terminal Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the waste to a licensed hazardous waste contractor for high-temperature incineration[6].

Protocol B: Emergency Spill Response and Decontamination

Objective: Neutralize and contain accidental laboratory spills of the API.

  • Isolation: Immediately restrict access to the spill zone to prevent personnel from tracking the active compound across the laboratory.

  • Personal Protective Equipment (PPE): Don double nitrile gloves, a fitted lab coat, safety goggles, and an N95/P100 respirator. Causality: The respirator is critical if the dry powder form is dropped, as fine API powders easily aerosolize and pose an inhalation hazard.

  • Containment & Absorption:

    • For Powders:Do not dry-sweep. Dry sweeping forces the API into the air. Instead, gently cover the powder with damp absorbent pads to suppress aerosolization, then carefully scoop into a hazardous waste bin.

    • For Liquids: Surround and cover the spill with an inert, non-reactive absorbent material (e.g., vermiculite or diatomaceous earth).

  • Surface Decontamination: Wash the affected surface with a 70% ethanol/water solution to solubilize residual compound, followed by a standard laboratory detergent wash. Collect all cleaning materials as hazardous solid waste.

Workflow Visualization

The following diagram illustrates the logical routing of 4-[(Cyclopropylamino)methyl]benzamide HCl waste to ensure zero environmental contamination.

API_Disposal_Workflow Start Waste Generation: 4-[(Cyclopropylamino)methyl]benzamide HCl Decision Waste State? Start->Decision Solid Solid Waste (Powder/Contaminated PPE) Decision->Solid Solid Liquid Liquid Waste (Aqueous/Organic Solvents) Decision->Liquid Liquid SegSolid Segregate in Sealable Biohazard/Chem Bin Solid->SegSolid SegLiquid Segregate in Compatible Solvent Jug Liquid->SegLiquid Labeling Labeling & SAA Storage (Satellite Accumulation Area) SegSolid->Labeling SegLiquid->Labeling Transport Licensed Hazmat Transport Labeling->Transport Incineration High-Temperature Incineration (>1200°C) Transport->Incineration Destruction Complete API Destruction (Zero Environmental Release) Incineration->Destruction

Caption: Lifecycle workflow for the segregation, containment, and terminal destruction of API waste.

References

  • ChemSrc. (2026). 4-[(Cyclopropylamino)methyl]benzamide hydrochloride Bioassay Data. Retrieved from[Link]

  • World Health Organization (WHO). (2023). WHO Guidance on waste and wastewater management in pharmaceutical manufacturing with emphasis on antibiotic production. Retrieved from[Link]

  • Daughton, C. G. (2014). Green pharmacy and pharmEcovigilance: prescribing and the planet. Taylor & Francis. Retrieved from[Link]

  • PharmaRegulatory. (2025). SOPs and Training for Waste Segregation in Pharma. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling 4-[(Cyclopropylamino)methyl]benzamide hydrochloride

As a Senior Application Scientist, I recognize that handling specialized chemical intermediates like 4-[(Cyclopropylamino)methyl]benzamide hydrochloride requires more than a cursory glance at a Safety Data Sheet (SDS). T...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized chemical intermediates like 4-[(Cyclopropylamino)methyl]benzamide hydrochloride requires more than a cursory glance at a Safety Data Sheet (SDS). This compound is frequently utilized in drug development, specifically in phenotypic growth assays against pathogens like Mycobacterium tuberculosis and in targeted enzymatic screenings[1].

Because it is a hydrochloride salt presented as a fine powder, its handling introduces specific inhalation and contact risks. This guide provides a self-validating operational framework, ensuring that your laboratory maintains strict compliance with OSHA standards[2] and the National Research Council's Prudent Practices in the Laboratory[3].

The Causality of Protection: Translating GHS to PPE

In laboratory safety, we do not simply don Personal Protective Equipment (PPE) out of habit; we apply it as the final barrier in the hierarchy of controls[4]. The specific Globally Harmonized System (GHS) classifications for 4-[(Cyclopropylamino)methyl]benzamide hydrochloride necessitate targeted protective measures[5]:

  • Skin Irritant 2 (H315): The hydrochloride salt can strip moisture and cause localized dermatitis upon contact[5].

    • Causality & PPE: Nitrile gloves provide a robust chemical barrier. However, because micro-powders can migrate, extended-cuff nitrile gloves (minimum 5 mil thickness) are required to prevent powder from settling on the wrists between the glove and the lab coat.

  • Eye Irritant 2A (H319): Micro-particulates can easily become airborne during the weighing process[5].

    • Causality & PPE: Standard safety glasses are insufficient for powders. Tight-fitting chemical splash goggles must be worn to prevent dust ingress from below or the sides of the eyewear.

  • STOT SE 3 (H336): Single exposure can cause specific target organ toxicity, primarily respiratory tract irritation or dizziness[5].

    • Causality & PPE: Handling the dry powder outside of engineering controls is strictly prohibited. All powder manipulation must occur within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation[6].

Quantitative Safety Profile & Logistical Specifications

To streamline your risk assessment, the following table synthesizes the quantitative data and logistical requirements for handling this compound.

ParameterSpecificationOperational Implication
Chemical Name 4-[(Cyclopropylamino)methyl]benzamide HClActive pharmaceutical intermediate
CAS Number 1172028-71-5Unique identifier for inventory and SDS tracking[5]
Molecular Weight 226.70 g/mol Required for precise molarity calculations in bioassays[1]
GHS Hazard Codes H315, H319, H336Dictates strict PPE and ventilation requirements[5]
Primary PPE Nitrile gloves (≥5 mil), Splash GogglesEssential barrier against skin/eye irritation[7]
Engineering Control Fume hood (80–100 fpm face velocity)Prevents inhalation of STOT SE 3 dust particulates[2]

Self-Validating Standard Operating Procedure (SOP)

A robust protocol must be self-validating—meaning the operator can verify the safety of the environment at each step before proceeding.

Step 1: Pre-Operation Environmental Verification

  • Action: Before opening the chemical container, check the fume hood's digital monitor.

  • Self-Validation Check: Tape a small piece of tissue paper to the bottom of the sash. If the tissue pulls gently and steadily inward, you have visually validated negative pressure and safe face velocity[2].

Step 2: Strategic PPE Donning

  • Action: Don a flame-resistant lab coat, tight-fitting goggles, and double-layer nitrile gloves.

  • Causality: Double gloving allows you to instantly strip off the outer contaminated glove if a spill occurs, maintaining a clean inner barrier while you handle the incident[7].

Step 3: Static Mitigation

  • Action: Use an anti-static bar or zero-stat gun on the analytical balance and your weighing spatulas.

  • Causality: Hydrochloride powders often carry static charges, causing them to "jump" off the spatula, which contaminates the workspace and compromises assay precision.

Step 4: Closed-System Transfer

  • Action: Tare a closed anti-static weigh boat or a pre-capped vial. Transfer the powder using a micro-spatula. Cap the vial before removing it from the fume hood.

  • Self-Validation Check: Inspect the exterior of the capped vial and your outer gloves. If no white residue is visible, the closed-system transfer was successful.

Step 5: Solubilization

  • Action: Add the appropriate solvent directly into the vial via a syringe or pipette while still inside the hood.

  • Self-Validation Check: Hold the vial to the light to visually confirm complete dissolution before moving the solution to the general laboratory bench.

Spill Response and Waste Management Plan

Powder spills require a specific methodology to prevent aerosolization. Never sweep a chemical powder.

  • Containment: If a spill occurs, immediately halt work. If the spill is outside the hood, evacuate personnel from the immediate vicinity for 10 minutes to allow airborne dust to settle.

  • Wet-Wiping Protocol: Do not use a brush or an un-filtered vacuum, as this will aerosolize the STOT SE 3 powder[6]. Instead, wet a disposable absorbent pad with water or a mild surfactant. Gently place it over the powder to dissolve and trap the hydrochloride salt.

  • Neutralization: Wipe the area inward toward the center of the spill. Wash the surface with soap and water to remove any residual acidity from the hydrochloride salt.

  • Disposal: Place all contaminated wipes, weigh boats, and your outer pair of gloves into a sealed, clearly labeled solid hazardous waste container. Do not dispose of this chemical or its solutions down the sink[8].

Operational Workflow Diagram

The following diagram maps the logical relationship between risk assessment, operational execution, and spill response.

OperationalWorkflow Start Risk Assessment & Hood Verification PPE Don PPE: Goggles, Double Nitrile, Lab Coat Start->PPE Weigh Weigh Powder in Ventilated Enclosure PPE->Weigh Solubilize Solubilize in Closed Vial Weigh->Solubilize SpillCheck Spill Detected? Solubilize->SpillCheck WetWipe Wet-Wipe Protocol (No Dry Sweeping) SpillCheck->WetWipe Yes Doff Doff Outer Gloves & Transfer Vial SpillCheck->Doff No Waste Seal in Solid Hazardous Waste WetWipe->Waste Waste->Doff

Workflow for handling 4-[(Cyclopropylamino)methyl]benzamide HCl, from hood verification to disposal.

References

  • 4-[(cyclopropylamino)
  • CAS#:1172028-71-5 | 4-[(Cyclopropylamino)methyl]benzamide hydrochloride, ChemSrc,
  • Laboratory Safety Guidance, Occupational Safety and Health Administr
  • Personal Protective Equipment for Laboratories, Dartmouth College Environmental Health and Safety,
  • Proper Use of Personal Protective Equipment (PPE), Today's Clinical Lab,
  • Safety Manual: Prudent Practices in the Labor
  • Chapter 9 - Particularly Hazardous Substances, Cornell EHS,
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, N

Sources

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Feasible Synthetic Routes

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4-[(Cyclopropylamino)methyl]benzamide hydrochloride
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4-[(Cyclopropylamino)methyl]benzamide hydrochloride
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